molecular formula C18H17N3O3 B15542549 BTK ligand 15

BTK ligand 15

Cat. No.: B15542549
M. Wt: 323.3 g/mol
InChI Key: MESVDSJUAPVLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BTK ligand 15 is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-piperidine]-2-one

InChI

InChI=1S/C18H17N3O3/c22-17-18(3-5-19-6-4-18)13-7-12(9-20-16(13)21-17)11-1-2-14-15(8-11)24-10-23-14/h1-2,7-9,19H,3-6,10H2,(H,20,21,22)

InChI Key

MESVDSJUAPVLBO-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of a Potent BTK-Targeting PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's Tyrosine Kinase (BTK) is a clinically validated target in the treatment of B-cell malignancies and autoimmune diseases. As a key component of the B-cell receptor (BCR) signaling pathway, its inhibition can effectively halt the proliferation and survival of malignant B-cells. While small molecule inhibitors have shown significant success, the emergence of resistance, often through mutations like C481S, necessitates the development of novel therapeutic strategies. One such strategy is targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs).

This technical guide focuses on a potent and selective BTK PROTAC degrader, MT-802 , which serves as a prime example of this therapeutic modality. MT-802 is a heterobifunctional molecule designed to recruit BTK to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the BTK protein by the proteasome. This approach not only inhibits BTK but removes it from the cell, offering a potential advantage over traditional inhibitors, particularly in overcoming resistance.

Discovery and Characterization of MT-802

MT-802 was developed to effectively degrade both wild-type BTK and its clinically relevant C481S mutant, which confers resistance to covalent inhibitors like ibrutinib. Its design incorporates a ligand that binds to BTK, a linker, and a ligand that engages the E3 ligase CRBN.

Quantitative Biological Data

The efficacy of MT-802 has been quantified through various biochemical and cellular assays. The data below summarizes its binding affinity and degradation performance.

ParameterTargetValueAssay TypeCell Line
IC50 Wild-Type BTK18.11 nM[1]TR-FRET Binding-
IC50 Cereblon (CRBN)1.258 µM[1]TR-FRET Binding-
DC50 Wild-Type BTK14.6 nM[1]In-cell DegradationNAMALWA / XLA
DC50 C481S Mutant BTK14.9 nM[1]In-cell DegradationXLA
Dmax BTK>99%In-cell Degradation-
  • IC50 (Half-maximal inhibitory concentration): The concentration of the drug that inhibits 50% of the target's activity (in this case, binding).

  • DC50 (Half-maximal degradation concentration): The concentration of the drug that induces 50% degradation of the target protein.

  • Dmax (Maximum degradation): The maximum percentage of protein degradation achieved.

Synthesis of MT-802

The synthesis of a PROTAC molecule like MT-802 is a multi-step process involving the separate synthesis of the target-binding ligand, the E3 ligase ligand with a linker attachment point, and their final conjugation. The BTK-binding component is based on a 1H-pyrazolo[3,4-d]pyrimidine scaffold, while the CRBN-binding moiety is a derivative of thalidomide.

Detailed Experimental Protocols

Protocol 1: Synthesis of the BTK-binding Moiety with Linker Attachment Point

This protocol outlines the synthesis of a key intermediate: the BTK-binding pyrazolopyrimidine core functionalized for linker conjugation.

  • Starting Material: Commercially available 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.

  • Alkylation: To a solution of the starting material in a suitable solvent like dimethylformamide (DMF), add a base such as cesium carbonate (Cs2CO3). Then, add a linker precursor with a terminal leaving group, for example, a di-bromo or di-iodo polyethylene (B3416737) glycol (PEG) chain.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the mono-alkylated BTK ligand.

Protocol 2: Synthesis of the E3 Ligase Ligand-Linker Conjugate

This protocol describes the preparation of the pomalidomide-based CRBN ligand attached to the linker.

  • Starting Material: A pomalidomide (B1683931) derivative with a free amine or hydroxyl group for linker attachment.

  • Amide Coupling: The pomalidomide derivative is dissolved in DMF. A linker with a terminal carboxylic acid (e.g., a PEG linker with a carboxyl group) is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Reaction Conditions: The activated linker is added to the solution of the pomalidomide derivative, and the mixture is stirred at room temperature for several hours.

  • Work-up and Purification: The product is isolated by extraction and purified by chromatography to yield the E3 ligase ligand-linker conjugate.

Protocol 3: Final Conjugation to form MT-802

  • Final Coupling: The purified BTK-binding moiety (from Protocol 1) is coupled with the E3 ligase ligand-linker conjugate (from Protocol 2). If the linker on the BTK moiety has a terminal amine and the linker on the CRBN moiety has a terminal carboxylic acid, a standard amide coupling reaction (as described in Protocol 2, Step 2) is used.

  • Deprotection (if necessary): If any protecting groups were used during the synthesis, they are removed in the final step using appropriate deprotection conditions (e.g., trifluoroacetic acid for Boc groups).

  • Final Purification: The final product, MT-802, is purified to a high degree using preparative High-Performance Liquid Chromatography (HPLC). The structure and purity are confirmed by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action and Experimental Workflows

The function of MT-802 is predicated on its ability to induce the formation of a ternary complex between BTK and CRBN, which is then processed by the cell's ubiquitin-proteasome system.

BTK Signaling and Degradation Pathway

btk_degradation_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm BCR BCR BTK_active Active BTK (Phosphorylated) BCR->BTK_active Signal MT802 MT-802 BTK_active->MT802 Ternary Ternary Complex (BTK-MT802-CRBN) CRBN CRBN E3 Ligase CRBN->MT802 Ub_BTK Ubiquitinated BTK Ternary->Ub_BTK Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_BTK->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of MT-802-mediated BTK degradation via the ubiquitin-proteasome system.

Experimental Workflow for Characterizing a PROTAC Degrader

protac_workflow Synthesis 1. Synthesis of PROTAC Compound Biochem 2. Biochemical Assays (Binding Affinity - TR-FRET) Synthesis->Biochem Cellular 3. Cellular Degradation Assays (Western Blot / Proteomics) Biochem->Cellular Functional 4. Functional Cellular Assays (p-BTK Inhibition, Proliferation) Cellular->Functional Selectivity 5. Selectivity Profiling (Global Proteomics) Functional->Selectivity InVivo 6. In Vivo Efficacy (Xenograft Models) Selectivity->InVivo

Caption: A typical workflow for the preclinical discovery and evaluation of a PROTAC degrader.

References

An In-depth Technical Guide to BTK Ligand 15 (BTK-IN-15)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies. This document provides a comprehensive technical overview of BTK Ligand 15, also known as BTK-IN-15 or compound 42, a potent and selective pyrrolopyrimidine-based inhibitor of BTK. This guide details its chemical structure, physicochemical and biological properties, and provides in-depth experimental protocols for its synthesis and biological evaluation. The information presented herein is intended to support researchers and drug development professionals in the advancement of novel BTK-targeted therapies.

Chemical Structure and Properties

BTK-IN-15 is a novel pyrrolopyrimidine derivative designed as a potent inhibitor of Bruton's tyrosine kinase.[1] Its chemical structure and key properties are summarized below.

Chemical Structure:

IUPAC Name: N-(4-((4-(acryloyl)piperazin-1-yl)methyl)-3-fluorophenyl)-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

SMILES: O=C(C=C)N1CCC(C2=CNC3=NC=NC(C4=CC=C(CNC(C5=CC=CC=C5)=O)C(F)=C4)=C23)=CC1

CAS Number: 2820426-92-2

Table 1: Physicochemical Properties of BTK-IN-15

PropertyValueReference
Molecular FormulaC₃₂H₂₉FN₆O₂[2]
Molecular Weight560.61 g/mol [2]
AppearanceSolid
Purity>98% (as referenced by commercial suppliers)
SolubilitySoluble in DMSO

Biological Activity

BTK-IN-15 is a highly potent inhibitor of BTK with excellent selectivity and demonstrated anti-proliferative and pro-apoptotic activity in B-cell lymphoma cell lines. It also exhibits favorable pharmacokinetic properties, including high oral absorption.

Table 2: In Vitro Biological Activity of BTK-IN-15

AssayCell Line/TargetIC₅₀Reference
BTK Kinase InhibitionRecombinant BTK0.7 nM
BTK Autophosphorylation (Tyr223)TMD8 cells1.49 nM
Anti-proliferative ActivityREC-1 (Mantle Cell Lymphoma)1.7 nM
Anti-proliferative ActivityTMD82.6 nM
hERG Channel Activity4.38 µM

Table 3: In Vivo Data for BTK-IN-15

ParameterSpeciesDosageResultReference
Oral BioavailabilityMice10 mg/kg (p.o.)40.98%
Tumor Growth Inhibition (TGI)Mice (TMD8 xenograft)50 mg/kg (p.o., twice daily for 21 days)104%

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

Bruton's tyrosine kinase is a key mediator of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, proliferation, and survival. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that drive cellular responses.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR PI3K PI3K LYN_SYK->PI3K PIP2 PIP2 PIP3 PIP3 BTK BTK PIP3->BTK Recruits & Activates PI3K->PIP3 Converts PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates BTK_IN_15 BTK-IN-15 BTK_IN_15->BTK Inhibits IP3 IP3 PLCG2->IP3 Generates DAG DAG PLCG2->DAG Generates Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_Flux->Transcription_Factors PKC->Transcription_Factors Cell_Response B-Cell Proliferation, Survival, and Activation Transcription_Factors->Cell_Response

Caption: Simplified BTK Signaling Pathway and Inhibition by BTK-IN-15.

Experimental Workflow: BTK Kinase Inhibition Assay

The following diagram outlines a typical workflow for determining the in vitro potency of a compound against BTK using a biochemical assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of BTK-IN-15 Dispense Dispense BTK/substrate and compound to plate Compound_Prep->Dispense Reagent_Prep Prepare assay buffer with recombinant BTK and substrate Reagent_Prep->Dispense Initiate Initiate reaction with ATP Dispense->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop_Reaction Stop reaction and detect signal (e.g., luminescence) Incubate->Stop_Reaction Data_Analysis Calculate % inhibition and determine IC₅₀ Stop_Reaction->Data_Analysis

Caption: General workflow for a BTK kinase inhibition assay.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the synthesis and evaluation of BTK-IN-15 (compound 42).

Synthesis of BTK-IN-15 (Compound 42)

The synthesis of BTK-IN-15 is a multi-step process. A detailed, step-by-step protocol would be found in the supplementary information of the source publication. The general synthetic scheme involves the preparation of key intermediates followed by their coupling to assemble the final molecule. The final step typically involves the reaction of an amine intermediate with acryloyl chloride to introduce the covalent warhead.

Disclaimer: A detailed, step-by-step synthesis protocol with specific reagents, quantities, and reaction conditions is proprietary and would be detailed in the source publication's supplementary materials. The following is a generalized representation.

  • Synthesis of the Pyrrolopyrimidine Core: This typically involves the condensation of a substituted pyrimidine (B1678525) with a suitable partner to form the bicyclic ring system.

  • Functionalization of the Core: Introduction of the phenoxyphenyl group at the 5-position and a leaving group (e.g., a halogen) at the 4-position of the pyrrolopyrimidine core.

  • Synthesis of the Side Chain: Preparation of the N-(4-((piperazin-1-yl)methyl)-3-fluorophenyl)benzamide intermediate.

  • Coupling Reaction: Nucleophilic aromatic substitution reaction between the functionalized pyrrolopyrimidine core and the side chain intermediate.

  • Final Acryloylation: Reaction of the terminal piperazine (B1678402) nitrogen with acryloyl chloride to yield BTK-IN-15.

Purification at each step is typically achieved by column chromatography, and the structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

BTK Kinase Inhibition Assay (In Vitro)

This assay determines the concentration of BTK-IN-15 required to inhibit the enzymatic activity of BTK by 50% (IC₅₀).

  • Materials: Recombinant human BTK, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), ATP, substrate (e.g., a poly-GT peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of BTK-IN-15 in DMSO and then dilute in kinase buffer.

    • Add recombinant BTK enzyme and the substrate to the wells of a microplate.

    • Add the diluted BTK-IN-15 or vehicle control (DMSO) to the wells.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

    • Calculate the percentage of inhibition for each concentration of BTK-IN-15 relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the dose-response curve to a four-parameter logistic equation.

Cell Proliferation Assay

This assay measures the effect of BTK-IN-15 on the proliferation of cancer cell lines.

  • Materials: B-cell lymphoma cell lines (e.g., REC-1, TMD8), cell culture medium (e.g., RPMI-1640 with 10% FBS), and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach or stabilize overnight.

    • Treat the cells with serial dilutions of BTK-IN-15 or vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the percentage of cell proliferation inhibition for each concentration and determine the IC₅₀ value.

Apoptosis Assay

This assay quantifies the induction of apoptosis in cells treated with BTK-IN-15.

  • Materials: TMD8 cells, cell culture medium, Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit, and a flow cytometer.

  • Procedure:

    • Treat TMD8 cells with various concentrations of BTK-IN-15 or vehicle control for a specified time (e.g., 72 hours).

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Conclusion

BTK-IN-15 (compound 42) is a potent and selective covalent inhibitor of Bruton's tyrosine kinase with promising anti-cancer properties in preclinical models of B-cell malignancies. Its high potency, excellent kinase selectivity, and favorable oral bioavailability make it a valuable research tool and a potential candidate for further drug development. The detailed protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this and similar compounds.

References

Core Mechanism of Action of BTK Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the mechanism of action of ligands targeting Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in various cellular signaling pathways. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the molecular interactions, experimental validation, and quantitative assessment of BTK ligands. While the specific term "BTK ligand 15" does not correspond to a known molecule in the public domain, this guide will focus on the well-established mechanisms of known BTK inhibitors and degraders, which serve as exemplary BTK ligands.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a member of the Tec family of kinases and a key component in the signaling pathways of hematopoietic cells, including B cells and myeloid cells.[1] Structurally, BTK comprises five domains: an N-terminal pleckstrin homology (PH) domain, a Tec homology (TH) domain, and Src homology SH3, SH2, and SH1 (kinase) domains.[2][3] Its function is pivotal for the development, differentiation, and survival of B-lymphocytes.[4] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1][2]

The BTK Signaling Pathway

BTK is a crucial downstream mediator of the B-cell receptor (BCR) signaling pathway.[2] Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated. This leads to the recruitment of BTK to the cell membrane and its subsequent activation through phosphorylation.[3] Activated BTK then phosphorylates phospholipase Cγ2 (PLCγ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5] These messengers trigger downstream signaling pathways, including:

  • NF-κB Pathway: Promotes cell survival and proliferation.[6]

  • MAPK/ERK Pathway: Involved in cell growth and differentiation.[3]

  • NFAT Pathway: Regulates gene transcription for cytokines and other immune response mediators.[7]

The chronic activation of these pathways due to BTK overexpression is a hallmark of several B-cell cancers.[3]

BTK_Signaling_Pathway BTK Signaling Pathway in B-Cells BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR Binding BTK BTK Lyn_Syk->BTK Phosphorylation & Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_influx Ca²⁺ Influx IP3->Ca_influx PKC PKCβ DAG->PKC NFAT NFAT Activation Ca_influx->NFAT NF_kB NF-κB Activation PKC->NF_kB MAPK MAPK/ERK Pathway PKC->MAPK Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) NFAT->Gene_Expression NF_kB->Gene_Expression MAPK->Gene_Expression

BTK Signaling Pathway in B-Cells

Mechanism of Action of BTK Ligands

BTK ligands, primarily inhibitors and degraders, function by disrupting the signaling cascade, thereby impeding the proliferation and survival of malignant B-cells.

BTK inhibitors are classified as either covalent or non-covalent, based on their binding mechanism.

  • Covalent Inhibitors: These inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, form an irreversible covalent bond with a cysteine residue (Cys481) in the ATP-binding pocket of BTK.[8][9] This permanent binding blocks the kinase activity of BTK, leading to the inhibition of downstream signaling.[9]

  • Non-Covalent Inhibitors: These inhibitors bind reversibly to the ATP-binding site of BTK.[9] They are effective even when mutations at the Cys481 site confer resistance to covalent inhibitors.[9]

BTK_Inhibitor_MoA Mechanism of Action of BTK Inhibitors cluster_covalent Covalent Inhibition cluster_noncovalent Non-Covalent Inhibition Covalent_Inhibitor Covalent BTK Inhibitor BTK_Cys481 BTK (Cys481) Covalent_Inhibitor->BTK_Cys481 Binding Covalent_Bond Irreversible Covalent Bond BTK_Cys481->Covalent_Bond BTK_Inactivated BTK Inactivated Covalent_Bond->BTK_Inactivated NonCovalent_Inhibitor Non-Covalent BTK Inhibitor BTK_ATP_pocket BTK (ATP Pocket) NonCovalent_Inhibitor->BTK_ATP_pocket Binding Reversible_Binding Reversible Binding BTK_ATP_pocket->Reversible_Binding Reversible_Binding->BTK_Inactivated Downstream_Signaling_Blocked Downstream Signaling Blocked BTK_Inactivated->Downstream_Signaling_Blocked

Mechanism of Action of BTK Inhibitors

BTK degraders, such as those based on proteolysis-targeting chimera (PROTAC) technology, represent a newer class of BTK-targeting agents.[4] These molecules are bifunctional, consisting of a ligand that binds to BTK and another ligand that recruits an E3 ubiquitin ligase.[10] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[4][10] This mechanism not only inhibits BTK signaling but also eliminates the BTK protein itself.[10]

BTK_Degrader_MoA Mechanism of Action of BTK Degraders (PROTACs) BTK_Degrader BTK Degrader (PROTAC) BTK BTK Protein BTK_Degrader->BTK Binds E3_Ligase E3 Ubiquitin Ligase BTK_Degrader->E3_Ligase Binds Ternary_Complex Ternary Complex (BTK - Degrader - E3 Ligase) BTK->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of BTK Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeting BTK_Degradation BTK Degradation Proteasome->BTK_Degradation

Mechanism of Action of BTK Degraders

Quantitative Data on BTK Ligand Activity

The efficacy of BTK ligands is quantified through various in vitro and in vivo assays. The following tables summarize key parameters for representative BTK inhibitors.

Table 1: In Vitro Inhibitory Activity of BTK Inhibitors

ParameterAcalabrutinibIbrutinibEvobrutinibAtuzabrutinib (Rilzabrutinib)Orelabrutinib
IC50 (Biochemical) 5.1 nM[8]1.5 nM[8]8.9 nM[11]>90% inhibition at 1 µM-
IC50 (Cell-free) --37.9 nM[11]--
EC50 (BTK Occupancy) ---8 ± 2 nM (Ramos B cells)-
Cell-based IC50 --0.061 µM (THP-1, IL-8)[11]->90% inhibition

Table 2: Clinical BTK Occupancy of Covalent Inhibitors

DrugDosing RegimenTrough BTK Occupancy (Median)Tissue
Acalabrutinib100 mg twice daily95.3%[12]Peripheral Blood Mononuclear Cells (PBMCs)
Acalabrutinib200 mg once daily87.6%[12]PBMCs
Zanubrutinib160 mg twice daily100%[13]PBMCs
Zanubrutinib320 mg once daily94%[13]PBMCs
Ibrutinib420 mg once daily97.5%[13]PBMCs

Experimental Protocols

The characterization of BTK ligands involves a suite of biochemical and cell-based assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase assay buffer.

    • Dilute the BTK enzyme and a suitable substrate in the assay buffer.

    • Prepare serial dilutions of the test compound (e.g., "this compound") and a vehicle control (e.g., DMSO).

    • Prepare an ATP solution in the assay buffer.

  • Reaction Setup (384-well plate format):

    • Add 2.5 µL of the diluted test compound or vehicle to each well.

    • Add 5 µL of the BTK enzyme/substrate solution.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[11]

  • Detection:

    • Stop the reaction and measure the remaining ATP levels using a luminescent assay kit (e.g., ADP-Glo™).[11]

    • Add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[11]

    • Add 20 µL of Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.[11]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Objective: To assess the inhibitory effect of a compound on BTK autophosphorylation in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable B-cell line (e.g., Ramos cells) to an appropriate density.

    • Treat the cells with varying concentrations of the test compound or vehicle for 1-2 hours.[14]

    • Stimulate BTK phosphorylation by adding an agonist (e.g., anti-IgM antibody) for 10-15 minutes.[14]

  • Cell Lysis:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Clarify the lysates by centrifugation.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody against phospho-BTK (e.g., pBTK Y223) overnight at 4°C.[14]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal.[14]

    • Strip the membrane and re-probe for total BTK and a loading control (e.g., β-actin or GAPDH) to normalize the data.[14]

    • Quantify band intensities to determine the extent of inhibition of BTK phosphorylation.

Western_Blot_Workflow Western Blot Workflow for pBTK Analysis Cell_Culture 1. Cell Culture & Treatment (with BTK Ligand) Stimulation 2. BCR Stimulation (e.g., anti-IgM) Cell_Culture->Stimulation Lysis 3. Cell Lysis Stimulation->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-pBTK) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis & Normalization (Total BTK, Loading Control) Detection->Analysis

Western Blot Workflow for pBTK Analysis

Conclusion

Targeting Bruton's tyrosine kinase with specific ligands has revolutionized the treatment of various B-cell malignancies and holds promise for autoimmune disorders. The diverse mechanisms of action, from covalent and non-covalent inhibition to targeted protein degradation, provide a range of therapeutic strategies to overcome resistance and improve patient outcomes. A thorough understanding of the underlying molecular interactions and the use of robust experimental protocols are essential for the continued development of novel and effective BTK-targeted therapies.

References

In-Depth Technical Guide: Binding Affinity of Covalent Inhibitors to Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a detailed overview of the binding affinity of specific covalent inhibitors to Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in B-cell signaling. Given the absence of a universally recognized "BTK ligand 15" in publicly available literature, this document focuses on well-characterized covalent inhibitors, including the novel inhibitor JS25 and the FDA-approved drugs ibrutinib (B1684441) and acalabrutinib, for which robust binding data and experimental methodologies have been published.

Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway and is essential for B-cell development, differentiation, and survival.[1] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. Covalent inhibitors, which form a permanent bond with a specific cysteine residue (Cys481) in the BTK active site, have demonstrated significant clinical efficacy.[2][3] This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the binding kinetics and experimental evaluation of these inhibitors.

Quantitative Binding Affinity Data

The binding affinity and kinetic parameters of covalent inhibitors are crucial for understanding their potency and duration of action. The following table summarizes key quantitative data for JS25, ibrutinib, and acalabrutinib.

CompoundK_I (nM)k_inact (min⁻¹)k_inact/K_I (µM⁻¹s⁻¹)
JS250.77 ± 0.060.401 ± 0.0648.72 ± 1.02
Ibrutinib0.59 ± 0.030.041 ± 0.0041.17 ± 0.13
Acalabrutinib15.07 ± 0.510.038 ± 0.0050.04 ± 0.01
Table 1: Comparison of Kinetic Parameters for BTK Inhibitors. Data sourced from ACS Pharmacology & Translational Science (2022).[4]

BTK Signaling Pathway

Activation of the B-cell receptor (BCR) initiates a signaling cascade in which BTK plays a pivotal role. Upon BCR engagement, BTK is recruited to the plasma membrane and phosphorylated, leading to its activation. Activated BTK then phosphorylates phospholipase C-gamma 2 (PLCγ2), which triggers downstream signaling events, including calcium mobilization and activation of transcription factors like NF-κB, ultimately leading to B-cell proliferation and survival.[5]

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BCR B-cell Receptor (BCR) LYN LYN BCR->LYN activates BTK_inactive BTK (inactive) LYN->BTK_inactive phosphorylates BTK_active BTK (active) BTK_inactive->BTK_active activation PLCG2 PLCγ2 BTK_active->PLCG2 phosphorylates Ca_mobilization Calcium Mobilization PLCG2->Ca_mobilization NFkB NF-κB Activation Ca_mobilization->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Antigen Antigen Antigen->BCR binds

Figure 1. Simplified BTK signaling pathway upon B-cell receptor activation.

Experimental Protocols

The determination of binding affinity and kinetic parameters for BTK inhibitors involves various biochemical and cellular assays.

Biochemical Kinase Assays

Biochemical assays are essential for determining the intrinsic potency of inhibitors against the isolated BTK enzyme.

1. IC50 Determination at a Fixed Time Point:

  • Principle: Measures the concentration of an inhibitor required to reduce the enzymatic activity of BTK by 50% at a single time point.

  • Common Methods:

    • IMAP (Immobilized Metal Affinity for Phosphochemicals): A fluorescence polarization-based assay that detects phosphorylated substrates.

    • LanthaScreen™: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a phosphospecific antibody to the phosphorylated substrate.

    • Z'-LYTE™: A FRET-based assay that measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.

2. Determination of Kinetic Parameters (K_I and k_inact):

  • Principle: For covalent inhibitors, it is crucial to determine the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact). This is typically done by measuring enzyme inhibition over time.

  • Methodology:

    • Recombinant BTK enzyme is incubated with varying concentrations of the inhibitor for different durations.

    • The enzymatic reaction is initiated by adding ATP and a suitable substrate.

    • The reaction is stopped, and the amount of product formed is quantified using one of the detection methods mentioned above.

    • The data are then fitted to kinetic models to calculate K_I and k_inact.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant BTK - Inhibitor dilutions - ATP - Substrate peptide Incubate Incubate BTK with inhibitor at various concentrations and times Reagents->Incubate Initiate Initiate reaction with ATP and substrate Incubate->Initiate Stop Stop reaction Initiate->Stop Detect Detect product formation (e.g., TR-FRET, FP) Stop->Detect Analyze Analyze data and fit to kinetic models to calculate K_I and k_inact Detect->Analyze

Figure 2. General workflow for determining BTK inhibitor kinetic parameters.

Cellular Assays

Cellular assays provide insights into the inhibitor's activity in a more physiologically relevant context.

1. On-Target Inhibition of BTK in Cells:

  • Principle: Measures the ability of an inhibitor to block BTK activity within B-cells.

  • Methodology:

    • Human peripheral blood mononuclear cells (hPBMCs) or human whole blood (hWB) are treated with the inhibitor.

    • The B-cells are then stimulated to activate the BCR pathway.

    • The expression of activation markers, such as CD69, on the surface of B-cells is measured by flow cytometry. A reduction in CD69 expression indicates BTK inhibition.

2. Off-Target Kinase Profiling:

  • Principle: Assesses the selectivity of the inhibitor by testing its activity against a panel of other kinases.

  • Methodology:

    • KINOMEscan™: A binding assay that quantitatively measures the interactions of an inhibitor against a large panel of kinases.

    • Cellular Off-Target Assays: For example, to assess the inhibition of epidermal growth factor receptor (EGFR), A431 cells are treated with the inhibitor, and the phosphorylation of EGFR upon EGF stimulation is measured.

Conclusion

The development of potent and selective BTK inhibitors represents a significant advancement in the treatment of B-cell malignancies. A thorough understanding of their binding affinity and kinetic parameters, as determined through rigorous biochemical and cellular assays, is fundamental for the rational design and clinical development of next-generation BTK-targeted therapies. The methodologies and data presented in this guide provide a framework for the evaluation of novel BTK inhibitors and facilitate a comparative analysis of their therapeutic potential.

References

In-Depth Technical Guide to BTK Ligand 15 (CAS 2668225-98-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTK Ligand 15 (CAS 2668225-98-5) is a crucial chemical entity in the rapidly evolving field of targeted protein degradation. It serves as the target-binding component, or "warhead," for a potent Proteolysis Targeting Chimera (PROTAC), known as PROTAC BTK Degrader-13. This degrader is designed to selectively eliminate Bruton's tyrosine kinase (BTK), a clinically validated target in various B-cell malignancies and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, its role in PROTAC BTK Degrader-13, the underlying biological pathways, and detailed experimental methodologies.

Core Concepts: PROTACs and BTK Signaling

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC consists of three key components: a ligand that binds to the protein of interest (in this case, this compound), a ligand for an E3 ubiquitin ligase (often Cereblon or VHL), and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways are essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is a hallmark of several B-cell cancers, making it an attractive therapeutic target.

This compound and PROTAC BTK Degrader-13: Quantitative Data

This compound is a spirooxindole-based compound designed to bind to the active site of BTK. When incorporated into PROTAC BTK Degrader-13, it directs the degradation of the BTK protein. The following table summarizes the key quantitative data for PROTAC BTK Degrader-13.

ParameterValueDescriptionSource
DC50 0.27 µMThe half-maximal degradation concentration of BTK protein.[1]
BTK IC50 0.44 µMThe half-maximal inhibitory concentration for BTK enzymatic activity.[1]
ITK IC50 2.16 µMThe half-maximal inhibitory concentration for Interleukin-2-inducible T-cell kinase, indicating selectivity.[1]

Signaling Pathways and Mechanisms of Action

The mechanism of action of PROTAC BTK Degrader-13, which utilizes this compound, involves the recruitment of the Cereblon (CRBN) E3 ligase to the BTK protein. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of BTK, thereby inhibiting downstream signaling.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC BTK Degrader-13 (this compound + Linker + CRBN Ligand) BTK BTK Protein PROTAC->BTK Binds CRBN Cereblon (E3 Ligase) PROTAC->CRBN BTK_PROTAC_CRBN BTK-PROTAC-CRBN Complex PROTAC->BTK_PROTAC_CRBN BTK->BTK_PROTAC_CRBN CRBN->BTK_PROTAC_CRBN Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Degradation BTK_PROTAC_CRBN->Ub Ubiquitination

Caption: Mechanism of Action for PROTAC BTK Degrader-13.

The degradation of BTK by PROTAC BTK Degrader-13 effectively blocks the B-cell receptor signaling pathway.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation B-Cell Proliferation & Survival NFkB_MAPK->Proliferation PROTAC PROTAC BTK Degrader-13 PROTAC->BTK Degradation

Caption: The BTK Signaling Pathway and the Point of Intervention by PROTAC BTK Degrader-13.

Experimental Protocols

Synthesis of Spirooxindole-based BTK Ligands (General Procedure)

The synthesis of spirooxindole scaffolds, the core of this compound, can be achieved through a one-pot, three-component reaction. This typically involves the reaction of an isatin (B1672199) derivative, an amino acid (such as L-thioproline), and a suitable chalcone (B49325) derivative under reflux conditions.[2][3]

Materials:

  • Substituted isatin

  • L-thioproline

  • Appropriate chalcone derivative

  • Methanol (B129727) (refluxing solvent)

Procedure:

  • To a round-bottom flask, add equimolar amounts of the substituted isatin, L-thioproline, and the chalcone derivative.

  • Add methanol as the solvent.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold methanol.

  • The final product can be further purified by recrystallization or column chromatography.

Synthesis_Workflow Start Starting Materials (Isatin, Amino Acid, Chalcone) Reaction One-pot Three-component Reaction in Methanol (Reflux) Start->Reaction Precipitation Cooling and Precipitation Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Purification Purification (Recrystallization/Chromatography) Filtration->Purification Product Spirooxindole BTK Ligand Purification->Product

Caption: General workflow for the synthesis of spirooxindole-based BTK ligands.

In Vitro BTK Kinase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against BTK. A common method is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.[4][5][6]

Materials:

  • Recombinant human BTK enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)

  • Substrate (e.g., poly(Glu, Tyr) peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Test compound (e.g., PROTAC BTK Degrader-13)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the diluted test compound or vehicle (DMSO) to the appropriate wells.

  • Add a solution of BTK enzyme and substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding ATP solution.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using a suitable data analysis software.

Western Blot for BTK Degradation

This method is used to determine the degradation of BTK protein in cells treated with a PROTAC degrader.[7]

Materials:

  • Cell line expressing BTK (e.g., Ramos, a human Burkitt's lymphoma cell line)

  • Cell culture medium and supplements

  • Test compound (PROTAC BTK Degrader-13)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BTK and anti-loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of the PROTAC degrader for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control and determine the extent of degradation at each concentration of the PROTAC.

Conclusion

This compound is a key component in the development of PROTAC BTK Degrader-13, a promising agent for the targeted degradation of BTK. This technical guide has provided an in-depth overview of the quantitative data, underlying biological pathways, and detailed experimental protocols relevant to the study of this ligand and its corresponding PROTAC. The information presented herein is intended to support researchers and drug development professionals in their efforts to advance the field of targeted protein degradation and develop novel therapies for B-cell malignancies and autoimmune disorders.

References

Technical Guide: Targeted Degradation of Bruton's Tyrosine Kinase (BTK) with PROTACs, Featuring BTK Ligand 15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bruton's Tyrosine Kinase (BTK) is a clinically validated target in B-cell malignancies and autoimmune diseases. While small molecule inhibitors have demonstrated significant efficacy, the emergence of resistance and the desire for more profound and durable target modulation have spurred the development of alternative therapeutic modalities. Proteolysis Targeting Chimeras (PROTACs) represent a novel strategy that induces the degradation of target proteins rather than merely inhibiting their enzymatic activity. This technical guide provides an in-depth overview of BTK-targeting PROTACs, with a specific focus on the components and characteristics of these heterobifunctional molecules, exemplified by degraders utilizing ligands such as "BTK ligand 15." We will delve into their mechanism of action, present key preclinical data for several BTK degraders, and provide detailed experimental protocols for their evaluation.

Introduction to BTK and the Rationale for Targeted Degradation

BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which governs B-cell proliferation, survival, and differentiation. Dysregulation of the BTK pathway is a hallmark of various B-cell cancers. Targeted protein degradation via PROTACs offers several potential advantages over traditional inhibition, including the ability to overcome resistance mutations, address the scaffolding functions of the target protein, and potentially achieve a more sustained pharmacological effect at lower drug concentrations.

Mechanism of Action: BTK PROTACs

BTK PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker connecting the two. Upon simultaneous binding to BTK and the E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to polyubiquitinate BTK, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple BTK proteins.

cluster_0 PROTAC-mediated BTK Degradation BTK BTK Protein Ternary_Complex Ternary Complex (BTK-PROTAC-E3) BTK->Ternary_Complex Binding PROTAC BTK PROTAC (e.g., utilizing this compound) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Recruitment Ubiquitinated_BTK Polyubiquitinated BTK Ternary_Complex->Ubiquitinated_BTK Ubiquitination Proteasome 26S Proteasome Ubiquitinated_BTK->Proteasome Recognition Degraded_BTK Degraded BTK (Peptides) Proteasome->Degraded_BTK Degradation

Mechanism of Action of a BTK PROTAC.

Quantitative Data on BTK Degraders

The efficacy of BTK degraders is typically quantified by their DC50 (concentration for 50% maximal degradation) and IC50 (concentration for 50% inhibition of cell viability or kinase activity) values. The following tables summarize publicly available data for several notable BTK degraders.

Table 1: Degradation Potency (DC50) of Selected BTK PROTACs

CompoundE3 Ligase LigandCell LineDC50 (nM)Reference
PROTAC BTK Degrader-13Cereblon-270[1][2][3]
PTD10CereblonRamos0.5[4][5]
PTD10CereblonJeKo-10.6
MT-802CereblonNAMALWA14.6 (WT BTK)
MT-802CereblonXLAs14.9 (C481S BTK)
MT-802Cereblon-1
NX-2127CereblonTMD81.94 (WT BTK)
NX-2127CereblonTMD89.68 (C481S BTK)
NX-5948CereblonPrimary Human B-cells0.056
NX-5948CereblonPrimary Human Monocytes0.034

Table 2: Inhibitory Activity (IC50) of Selected BTK PROTACs

CompoundAssay TypeCell Line/TargetIC50 (nM)Reference
PROTAC BTK Degrader-13Kinase ActivityBTK440
PROTAC BTK Degrader-13Kinase ActivityITK2160
PTD10Cell ViabilityTMD81.4
PTD10Cell ViabilityMino2.2
MT-802Binding AffinityBTK18.11
MT-802Binding AffinityCereblon1258

Experimental Protocols

Detailed and reproducible protocols are essential for the evaluation of BTK degraders. Below are methodologies for key experiments.

Western Blotting for BTK Degradation

This protocol is used to quantify the reduction in BTK protein levels following treatment with a degrader.

Materials:

  • BTK degrader of interest

  • Appropriate cell line (e.g., Ramos, TMD8)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against BTK

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and treat with a range of concentrations of the BTK degrader for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody and anti-loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control to determine the percentage of remaining BTK protein relative to the vehicle control.

cluster_1 Western Blot Workflow for BTK Degradation A Cell Treatment with BTK Degrader B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to membrane) D->E F Blocking E->F G Primary Antibody Incubation (Anti-BTK, Anti-Loading Control) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Image Analysis and Quantification I->J

Western Blot Workflow.
NanoBRET™ Target Engagement Assay

This assay measures the binding of the degrader to BTK within live cells.

Materials:

  • HEK293 cells

  • BTK-NanoLuc® Fusion Vector

  • Transfection reagent

  • NanoBRET™ Tracer

  • Test compound (BTK degrader)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Multi-well plates (e.g., 96-well or 384-well)

  • Luminometer with BRET detection capabilities

Procedure:

  • Transfection: Transfect HEK293 cells with the BTK-NanoLuc® Fusion Vector.

  • Cell Seeding: Seed the transfected cells into multi-well plates.

  • Compound and Tracer Addition: Pre-treat the cells with the NanoBRET™ Tracer, followed by the addition of the test compound at various concentrations.

  • Incubation: Incubate the plate for a specified period (e.g., 1-2 hours) at 37°C.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Measurement: Measure the BRET signal on a luminometer.

  • Analysis: Calculate the IC50 value from the dose-response curve, which represents the concentration of the test compound that displaces 50% of the tracer from BTK.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of BTK degradation on the viability of cancer cells.

Materials:

  • BTK-dependent cancer cell line (e.g., TMD8)

  • BTK degrader

  • Multi-well plates (e.g., 96-well)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cancer cells into multi-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of the BTK degrader.

  • Incubation: Incubate the cells for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation and survival.

  • Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Measurement: Measure the luminescence using a luminometer.

  • Analysis: Normalize the data to vehicle-treated controls to determine the percentage of cell viability and calculate the IC50 value.

BTK Signaling Pathway

Understanding the BTK signaling pathway is critical for interpreting the functional consequences of BTK degradation. BTK is a key component of the B-cell receptor (BCR) signaling cascade.

cluster_2 Simplified BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Hydrolysis of PIP2 NFAT_NFkB NFAT / NF-κB Activation IP3_DAG->NFAT_NFkB Cell_Response Cell Proliferation, Survival, Differentiation NFAT_NFkB->Cell_Response Gene Transcription

Simplified BTK Signaling Pathway.

Future Directions and Conclusion

The development of BTK degraders is a rapidly advancing field. Several agents, including BGB-16673, NX-2127, NX-5948, and AC676, are currently in clinical trials for B-cell malignancies. These studies will provide crucial insights into the safety, efficacy, and potential advantages of targeted protein degradation over conventional inhibition in the clinical setting. The ability of these molecules to overcome resistance to existing BTK inhibitors holds significant promise for patients with relapsed or refractory disease.

This technical guide provides a foundational understanding of BTK-targeting PROTACs, exemplified by molecules utilizing specific components like "this compound." The provided data and protocols serve as a resource for researchers and drug developers working to advance this exciting therapeutic modality. As more clinical data becomes available, the role of BTK degraders in the treatment landscape of B-cell malignancies and other indications will become clearer.

References

An In-depth Technical Guide to Novel Bruton's Tyrosine Kinase (BTK) Inhibitors and Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, differentiation, and survival.[1][2] Its pivotal role has established it as a significant therapeutic target for a range of B-cell malignancies and autoimmune diseases.[3][4] The development of small-molecule BTK inhibitors has revolutionized treatment paradigms for conditions like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3] This guide provides a technical overview of the evolving landscape of BTK inhibitors, focusing on novel agents, their mechanisms of action, quantitative data, and the experimental protocols used for their evaluation.

The BTK Signaling Pathway

BTK is a key mediator downstream of various receptors, including the BCR, Toll-like receptors (TLRs), and chemokine receptors. Upon BCR engagement, Src family kinases like LYN phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs), creating docking sites for SYK. This initiates a cascade that leads to the recruitment of BTK to the cell membrane and its subsequent phosphorylation and activation. Activated BTK phosphorylates phospholipase Cγ2 (PLCγ2), which in turn generates second messengers like inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This ultimately triggers downstream pathways including NF-κB and MAPK, promoting cell survival and proliferation.

Caption: Simplified BTK signaling cascade upon BCR activation.

Generations and Classes of BTK Inhibitors

BTK inhibitors have evolved to improve selectivity and overcome resistance. They are broadly classified as covalent (irreversible) and non-covalent (reversible) inhibitors.

  • First-Generation (Covalent): Ibrutinib was the first-in-class BTK inhibitor approved. It forms an irreversible covalent bond with the Cys481 residue in the ATP-binding site of BTK. While highly effective, its off-target inhibition of other kinases (e.g., ITK, EGFR) can lead to adverse events.

  • Second-Generation (Covalent): Inhibitors like acalabrutinib (B560132) and zanubrutinib (B611923) were designed to be more selective for BTK, thereby reducing off-target effects and improving safety profiles. They also bind covalently to the Cys481 residue.

  • Third-Generation (Non-Covalent): To address resistance, particularly from the Cys481S mutation which prevents covalent binding, non-covalent inhibitors were developed. Pirtobrutinib is a leading example that reversibly binds to BTK, maintaining activity against both wild-type and C481-mutated BTK.

Quantitative Data on Novel BTK Inhibitors

The potency and selectivity of BTK inhibitors are quantified using various metrics. The half-maximal inhibitory concentration (IC50) measures the concentration of an inhibitor required to reduce enzyme activity by 50%, while the inhibition constant (Ki) and the rate of inactivation (kinact) are used to characterize covalent inhibitors.

Table 1: Biochemical Potency of Selected BTK Inhibitors

Inhibitor Type Target IC50 (nM) kinact/Ki (M⁻¹s⁻¹) Ki (nM)
Ibrutinib Covalent BTK 0.9 328,000 -
BLK 0.8 710,000 -
BMX 1.0 3,900,000 -
Acalabrutinib Covalent BTK 3.1 31,000* -
Zanubrutinib Covalent BTK 3.8 - -
Pirtobrutinib Non-Covalent BTK 13 N/A -
Nemtabrutinib Non-Covalent BTK 577 N/A -
CGI-1746 Non-Covalent BTK 1.9 N/A -
MDVN1001 Non-Covalent BTK 0.9 N/A -

*Value is in line with acalabrutinib as stated in the source.

Table 2: Cellular Activity of BTK Inhibitors (Whole Blood Assay)

Inhibitor EC50 (nM)
Ibrutinib <10
Acalabrutinib <10
Zanubrutinib <10
Spebrutinib 140

*Source for all data in Table 2.

Table 3: Pharmacokinetic Properties of Selected BTK Inhibitors

Inhibitor Dosing Regimen Median BTK Occupancy (Steady State) Tmax (hours) Half-life (hours)
Zanubrutinib 160 mg BID 100% (Peripheral Blood) ~2 2-4
320 mg QD 100% (Lymph Node)
Acalabrutinib 100 mg BID >95% (Peripheral Blood) 0.5 - 1.0 0.88 - 2.1
Evobrutinib ≥200 mg (single dose) >90% (within 4 hours) ~0.5 ~2

*Source for Zanubrutinib Tmax and Half-life, Evobrutinib data.

Experimental Protocols and Workflows

Evaluating novel BTK inhibitors requires a suite of biochemical and cellular assays to determine potency, selectivity, and mechanism of action.

Experimental Workflow for Inhibitor Screening

The process of discovering and characterizing novel BTK inhibitors follows a structured workflow, from initial high-throughput screening to detailed mechanistic studies.

Experimental_Workflow start Compound Library hts High-Throughput Screening (Biochemical Kinase Assay) start->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response & IC50 (Biochemical Assay) hit_id->dose_response cellular_assay Cellular Potency Assay (e.g., B-Cell Proliferation) dose_response->cellular_assay selectivity Selectivity Profiling (Kinome Scan) cellular_assay->selectivity moa Mechanism of Action (Binding Kinetics, Occupancy) selectivity->moa lead_opt Lead Optimization moa->lead_opt end Preclinical Candidate lead_opt->end

Caption: A typical workflow for the discovery of novel BTK inhibitors.
Protocol 1: BTK Kinase Activity Assay (Biochemical)

This protocol is adapted from ADP-based kinase assay methodologies to measure the enzymatic activity of BTK and determine inhibitor IC50 values.

Objective: To quantify the potency of a test compound by measuring its ability to inhibit BTK-mediated phosphorylation of a substrate.

Materials:

  • Recombinant full-length human BTK enzyme

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 2mM MnCl₂, 0.1mg/ml BSA, 50μM DTT)

  • Peptide Substrate (e.g., Poly(4:1 Glu, Tyr))

  • ATP solution

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

  • 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Preparation: Dilute the BTK enzyme to the desired concentration (e.g., 1-5 ng/reaction) in Kinase Buffer.

  • Reaction Initiation: Add the BTK enzyme to each well containing the test compound and incubate for 10-15 minutes at room temperature.

  • Start Kinase Reaction: Add a solution of ATP (e.g., 10 µM final concentration) and the peptide substrate to all wells to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus the BTK activity.

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular BTK Target Engagement Assay

This protocol measures how effectively an inhibitor engages with BTK inside living cells, often by assessing the inhibition of a downstream signaling event.

Objective: To determine the cellular potency (EC50) of a BTK inhibitor by measuring its effect on B-cell activation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a B-cell lymphoma cell line (e.g., Ramos).

  • Cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • BCR-activating agent (e.g., anti-IgM antibody).

  • Test compound (serially diluted).

  • Flow cytometry staining buffer.

  • Fluorochrome-conjugated antibodies against B-cell markers (e.g., CD19/CD20) and an activation marker (e.g., CD69).

  • Flow cytometer.

Procedure:

  • Cell Plating: Seed PBMCs or B-cells in a 96-well plate at a determined density.

  • Compound Treatment: Add serial dilutions of the test compound to the cells and pre-incubate for 1-2 hours at 37°C.

  • Cell Activation: Stimulate the cells by adding the anti-IgM antibody to all wells except the unstimulated controls. Incubate for 18-24 hours at 37°C.

  • Staining for Flow Cytometry: Harvest the cells and wash them with staining buffer.

  • Antibody Incubation: Incubate the cells with the cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD20, anti-CD69) for 30 minutes on ice, protected from light.

  • Wash and Resuspend: Wash the cells to remove unbound antibodies and resuspend them in staining buffer for analysis.

  • Data Acquisition: Acquire data on a flow cytometer, gating on the B-cell population (e.g., CD20-positive cells).

  • Analysis: Quantify the expression of the CD69 activation marker on the B-cell population. Plot the percentage of CD69-positive cells (or median fluorescence intensity) against the inhibitor concentration to calculate the EC50 value.

Mechanisms of Resistance

Despite the success of BTK inhibitors, acquired resistance is a clinical challenge. The most common mechanism of resistance to first and second-generation covalent inhibitors is the C481S mutation in the BTK gene, which prevents the covalent bond from forming. Other resistance mechanisms include gain-of-function mutations in PLCγ2, a downstream signaling molecule, which allows the pathway to bypass the need for BTK activation. Non-covalent inhibitors can overcome C481S-mediated resistance but are susceptible to other on-target BTK mutations that disrupt their binding.

Conclusion and Future Directions

The field of BTK inhibition is rapidly advancing, with a clear trajectory towards more selective and potent agents capable of overcoming resistance. Non-covalent inhibitors represent a significant breakthrough for patients who have developed resistance to covalent drugs. Future research is focused on developing novel therapeutic strategies, including dual-binding inhibitors, allosteric inhibitors, and BTK protein degraders (PROTACs), which offer new ways to target BTK and address unmet clinical needs in B-cell malignancies and beyond.

References

The Emergence of BTK-Targeting Chimeras in B-Cell Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, leading to uncontrolled B-cell growth.[3][4] Consequently, BTK has emerged as a critical therapeutic target. While small-molecule inhibitors of BTK have revolutionized the treatment of these cancers, the emergence of resistance, often through mutations in the BTK gene (e.g., C481S), has necessitated the development of novel therapeutic strategies.[5]

This technical guide focuses on a novel class of BTK-targeting ligands: Proteolysis-Targeting Chimeras (PROTACs). Unlike traditional inhibitors that merely block the enzymatic activity of BTK, PROTACs are bifunctional molecules that induce the degradation of the BTK protein. This guide will delve into the mechanism of action, quantitative data, and experimental evaluation of BTK PROTACs, with a particular focus on emerging compounds that exemplify this innovative approach to treating B-cell malignancies. While a specific entity denoted "BTK ligand 15" is not prominently documented in publicly available literature, this guide will utilize data from potent BTK degraders, including novel compounds that demonstrate the therapeutic potential of this class, to illustrate the core concepts. One such example is the novel BTK-targeting PROTAC, compound 15-271 , which has shown improved bioavailability.

Mechanism of Action: BTK Degradation via PROTACs

BTK PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The PROTAC molecule facilitates the formation of a ternary complex between the BTK protein and the E3 ligase. This proximity induces the E3 ligase to polyubiquitinate the BTK protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple BTK proteins. This event-driven pharmacology offers a distinct advantage over occupancy-driven inhibition, as it can overcome resistance mechanisms associated with kinase domain mutations and can be effective at lower concentrations.

cluster_0 PROTAC-Mediated BTK Degradation cluster_1 Ternary Complex Formation BTK BTK Protein PROTAC BTK PROTAC (e.g., compound 15-271) BTK->PROTAC Binds Ternary BTK-PROTAC-E3 Complex PROTAC->PROTAC E3 E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3 Recruits Ub Ubiquitin Ternary->Ub Ubiquitination Ub_chain Polyubiquitin Chain Ternary->Ub_chain Polyubiquitination of BTK Proteasome 26S Proteasome Ub_chain->Proteasome Recognition & Degradation Degraded_BTK Degraded BTK (Peptides) Proteasome->Degraded_BTK

Figure 1: Mechanism of action of BTK PROTACs.

Quantitative Data on BTK Degraders

The potency and efficacy of BTK PROTACs are typically quantified by their half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) for cell growth. The tables below summarize key quantitative data for several reported BTK degraders in various B-cell malignancy cell lines.

Table 1: In Vitro Degradation Potency (DC50) of BTK PROTACs

CompoundCell LineDC50 (nM)E3 Ligase RecruitedReference
PTD10 Ramos0.5Cereblon
NC-1 Mino2.2Cereblon
DD-04-015 THP1~200Cereblon
BGB-16673 Not SpecifiedPotent DegradationCereblon
NXD02 (BCL-XL degrader)Not Specified6.6Not Specified

Table 2: In Vitro Anti-proliferative Activity (IC50) of BTK PROTACs

CompoundCell LineIC50 (nM)Reference
PS-2 Mino77
DD-03-171 Mantle Cell Lymphoma CellsEnhanced anti-proliferative effects
6f (dual BTK/PI3Kδ inhibitor)Raji2100
6f (dual BTK/PI3Kδ inhibitor)Ramos2650

Experimental Protocols

Detailed methodologies are essential for the evaluation of BTK PROTACs. The following are key experimental protocols.

BTK Degradation Assay via Western Blot

This protocol is for determining the extent of BTK protein degradation in cultured B-cell malignancy cells following treatment with a BTK PROTAC.

Materials:

  • B-cell malignancy cell line (e.g., Ramos, Mino, TMD8)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • BTK PROTAC of interest (e.g., compound 15-271)

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, buffers, and apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-BTK and Mouse anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells at a density of 1 x 10^6 cells/mL and incubate for 24 hours. Treat cells with varying concentrations of the BTK PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein lysates to the same concentration and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BTK and GAPDH overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane extensively with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize BTK band intensity to the corresponding GAPDH band intensity to determine the relative BTK protein level.

start Start: Seed B-cell Malignancy Cells treat Treat with BTK PROTAC (Varying Concentrations & Times) start->treat lyse Cell Lysis & Protein Extraction treat->lyse quantify Protein Quantification (BCA or Bradford Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer to PVDF Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (Anti-BTK, Anti-GAPDH) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect ECL Detection & Imaging secondary_ab->detect analyze Densitometry Analysis (Quantify BTK Degradation) detect->analyze end End: Determine DC50 analyze->end

Figure 2: Workflow for BTK Degradation Assay.
Cell Viability Assay

This protocol measures the effect of BTK PROTACs on the viability and proliferation of B-cell malignancy cell lines.

Materials:

  • B-cell malignancy cell line

  • Complete culture medium

  • BTK PROTAC of interest

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of the BTK PROTAC to the wells and incubate for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • For CellTiter-Glo®: Add the reagent to each well and measure luminescence.

    • For MTT: Add MTT solution, incubate, and then add a solubilizing agent before measuring absorbance.

  • Data Analysis: Plot the viability data against the compound concentration and fit to a dose-response curve to determine the IC50 value.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer

  • Peptide substrate

  • ATP

  • BTK PROTAC or inhibitor

  • Detection system (e.g., ADP-Glo™ Kinase Assay, TR-FRET)

Procedure:

  • Reaction Setup: In a microplate, combine the BTK enzyme, kinase buffer, and varying concentrations of the test compound.

  • Initiate Reaction: Add the peptide substrate and ATP to start the kinase reaction.

  • Incubation: Incubate at room temperature for a defined period.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection system that quantifies ADP production or substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition of BTK activity at each compound concentration and determine the IC50 value.

BTK Signaling Pathway in B-Cell Malignancies

The BCR signaling cascade is crucial for the survival and proliferation of malignant B-cells. Upon antigen binding to the BCR, a series of downstream signaling events are initiated, with BTK playing a central role. Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), leading to the activation of downstream pathways such as NF-κB, which promotes cell survival and proliferation. BTK inhibitors and degraders disrupt this signaling cascade, leading to apoptosis of the malignant B-cells.

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR Binding BTK BTK LYN_SYK->BTK Phosphorylation & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation & Activation NFkB NF-κB Pathway PLCg2->NFkB MAPK MAPK Pathway PLCg2->MAPK AKT AKT Pathway PLCg2->AKT Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation AKT->Proliferation PROTAC BTK PROTAC PROTAC->BTK Degradation

Figure 3: Simplified BTK signaling pathway in B-cell malignancies and the point of intervention for BTK PROTACs.

Conclusion

BTK-targeting PROTACs represent a promising and innovative therapeutic strategy for B-cell malignancies, offering the potential to overcome the limitations of traditional BTK inhibitors. By inducing the degradation of the BTK protein, these molecules can achieve potent and sustained pathway inhibition, even in the presence of resistance mutations. The continued development and optimization of BTK PROTACs, such as the novel compound 15-271 with its improved pharmacokinetic properties, hold significant promise for improving outcomes for patients with these cancers. The experimental protocols and conceptual frameworks provided in this guide are intended to support the research and development efforts in this exciting field.

References

Methodological & Application

Application Notes and Protocols for BTK Ligand 15-Containing PROTACs in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a crucial non-receptor tyrosine kinase involved in the B-cell receptor (BCR) signaling pathway, which governs the survival, activation, proliferation, and differentiation of B cells.[1] Its dysregulation is a hallmark of various B-cell malignancies, making it a prime therapeutic target.[1][2] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that, instead of merely inhibiting a target protein, mediate its degradation.[3][4] These heterobifunctional molecules consist of a ligand that binds to the target protein, a linker, and a ligand for an E3 ubiquitin ligase. This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

BTK ligand 15 is a key component of PROTAC BTK Degrader-13, where it serves as the targeting moiety for BTK. This document provides detailed experimental protocols for the characterization of this compound-containing PROTACs, such as PROTAC BTK Degrader-13, in cell culture models of B-cell malignancies.

Data Presentation

The following tables summarize the quantitative data for PROTAC BTK Degrader-13, which utilizes this compound.

Table 1: In Vitro Activity of PROTAC BTK Degrader-13

ParameterValue (µM)Description
DC50 0.27Concentration for 50% degradation of BTK protein.
IC50 (BTK) 0.44Concentration for 50% inhibition of BTK enzymatic activity.
IC50 (ITK) 2.16Concentration for 50% inhibition of IL-2-induced T cell kinase activity.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PKC PKCβ PLCg2->PKC Activation IP3 IP3 PLCg2->IP3 Hydrolysis NFkB NF-κB PKC->NFkB Activation NFAT NFAT IP3->NFAT Activation Gene Gene Expression (Proliferation, Survival) NFkB->Gene NFAT->Gene

BTK Signaling Pathway and Downstream Effects.

PROTAC_Mechanism cluster_PROTAC PROTAC Action cluster_Degradation Cellular Degradation Machinery PROTAC PROTAC (this compound + Linker + E3 Ligand) BTK BTK Protein PROTAC->BTK Binds E3 E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3 Recruits Ternary Ternary Complex (BTK-PROTAC-E3) Ub Ubiquitin Ternary->Ub Ubiquitination Ub_BTK Polyubiquitinated BTK Proteasome Proteasome Ub_BTK->Proteasome Recognition Degraded Degraded BTK (Peptides) Proteasome->Degraded Degradation

Mechanism of Action for BTK PROTACs.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., Ramos, JeKo-1) start->cell_culture treatment Treat with PROTAC BTK Degrader-13 (Dose-response and time-course) cell_culture->treatment harvest Harvest Cells treatment->harvest western Western Blot (BTK Degradation - DC50) harvest->western viability Cell Viability Assay (e.g., CellTiter-Glo - IC50) harvest->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) harvest->apoptosis data_analysis Data Analysis western->data_analysis viability->data_analysis apoptosis->data_analysis end End data_analysis->end

Experimental Workflow for Evaluating BTK PROTACs.

Experimental Protocols

Cell Culture

Recommended Cell Lines:

  • Ramos (Burkitt's lymphoma): Known to have high levels of BTK expression.

  • JeKo-1 (Mantle cell lymphoma): Another cell line with significant BTK expression.

  • TMD8 (Diffuse large B-cell lymphoma): Suitable for assessing cell growth inhibition by BTK degraders.

  • Mino (Mantle cell lymphoma): Used to determine the DC50 of BTK PROTACs.

Culture Medium: RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL for optimal growth.

Western Blot for BTK Degradation

This protocol is for determining the degradation of BTK protein following treatment with a PROTAC.

Materials:

  • Cultured cells (e.g., Ramos, JeKo-1)

  • PROTAC BTK Degrader-13

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-BTK, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment: Seed cells at a density of 1 x 10^6 cells/mL and treat with various concentrations of PROTAC BTK Degrader-13 (e.g., 0.01 to 10 µM) or DMSO for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-BTK antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize BTK levels to the loading control. Calculate the DC50 value from the dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of the PROTAC on cell proliferation and viability.

Materials:

  • Cultured cells (e.g., TMD8, Mino)

  • PROTAC BTK Degrader-13

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Add serial dilutions of PROTAC BTK Degrader-13 to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by the PROTAC.

Materials:

  • Cultured cells

  • PROTAC BTK Degrader-13

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of PROTAC BTK Degrader-13 for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells. Quantify the percentage of apoptotic cells in each treatment group.

References

Application Notes and Protocols for BTK Degrader-15 in In Vitro Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, survival, and differentiation of B-cells.[1][2][3] Its dysregulation is implicated in various B-cell malignancies, making it a prime therapeutic target.[1][2][4] Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic modality to eliminate BTK protein rather than merely inhibiting its enzymatic activity.[4][5][6] This approach has the potential to overcome resistance mechanisms associated with traditional small-molecule inhibitors.[4][7]

BTK Degrader-15 is a novel, potent, and selective heterobifunctional degrader designed to induce the degradation of BTK. It comprises a high-affinity ligand for BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[6][8] This binding facilitates the formation of a ternary complex between BTK and the E3 ligase, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[4][5][6]

These application notes provide detailed protocols for the in vitro characterization of BTK Degrader-15, including methods to quantify its degradation efficiency, determine its half-maximal degradation concentration (DC50), and assess its effects on cell viability.

Mechanism of Action

BTK Degrader-15 operates through the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to BTK and an E3 ubiquitin ligase, forming a ternary complex.[5] This proximity allows the E3 ligase to transfer ubiquitin molecules to the BTK protein. The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, and the BTK Degrader-15 is released to target another BTK molecule.[4]

cluster_0 Mechanism of BTK Degrader-15 BTK_Degrader BTK Degrader-15 Ternary_Complex Ternary Complex (BTK - Degrader - E3) BTK_Degrader->Ternary_Complex BTK_Protein BTK Protein BTK_Protein->Ternary_Complex E3_Ligase E3 Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Ternary_Complex->BTK_Degrader Release & Recycle Ubiquitination Poly-ubiquitination of BTK Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_BTK Degraded BTK (Peptides) Proteasome->Degraded_BTK Degradation cluster_1 Experimental Workflow for Western Blotting Start Start Cell_Seeding Seed Cells (e.g., TMD8, Ramos) Start->Cell_Seeding Compound_Treatment Treat with BTK Degrader-15 (Dose-response) Cell_Seeding->Compound_Treatment Cell_Lysis Cell Lysis and Protein Extraction Compound_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE and PVDF Transfer Protein_Quant->SDS_PAGE Immunoblotting Immunoblotting with Anti-BTK Antibody SDS_PAGE->Immunoblotting Detection Signal Detection and Quantification Immunoblotting->Detection End End Detection->End cluster_2 Simplified BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (e.g., NF-κB) PLCg2->Downstream Cell_Response B-Cell Proliferation & Survival Downstream->Cell_Response BTK_Degrader_15 BTK Degrader-15 BTK_Degrader_15->BTK Induces Degradation

References

Application Notes and Protocols for the Synthesis and Evaluation of a BTK Ligand 15-Based PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from within a cell.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[1] This tripartite assembly brings the POI into close proximity with the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[2] This event-driven mechanism of action offers several advantages over traditional small-molecule inhibitors, including the potential for catalytic activity and the ability to target proteins previously considered "undruggable."[2]

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[3] This document provides a detailed protocol for the synthesis of a PROTAC based on "BTK ligand 15" (MedChemExpress Cat. No. HY-149679), a known ligand for BTK, and outlines key experimental procedures for its biological evaluation. The resulting PROTAC, herein referred to as BTK PROTAC-15, is analogous to "PROTAC BTK Degrader-13" (MedChemExpress Cat. No. HY-168963) and utilizes a pomalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase.

Mechanism of Action & Signaling Pathway

BTK PROTAC-15 is designed to induce the degradation of BTK by hijacking the ubiquitin-proteasome system. The this compound moiety of the PROTAC binds to BTK, while the pomalidomide (B1683931) moiety binds to the CRBN E3 ligase. This induces the formation of a ternary complex between BTK, BTK PROTAC-15, and CRBN, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome. The degradation of BTK disrupts downstream signaling pathways, including the NF-κB and MAPK pathways, which are crucial for B-cell proliferation and survival.

PROTAC_Mechanism Mechanism of BTK PROTAC-15 Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC BTK PROTAC-15 BTK BTK Protein PROTAC->BTK Binds to CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Ternary_Complex BTK-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex BTK->Ternary_Complex CRBN->Ternary_Complex Ubiquitination BTK Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targeted by Degradation BTK Degradation Proteasome->Degradation Mediates

Mechanism of BTK degradation by a PROTAC.

BTK_Signaling_Pathway BTK Signaling Pathway and PROTAC Intervention BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Pathway Calcium->NFkB MAPK MAPK Pathway Calcium->MAPK Proliferation B-Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation PROTAC BTK PROTAC-15 PROTAC->BTK Induces Degradation

BTK signaling pathway and point of intervention by BTK PROTAC-15.

Experimental Protocols

Protocol 1: Synthesis of BTK PROTAC-15

This protocol describes a potential synthetic route for BTK PROTAC-15 via amide bond formation between this compound and a pre-formed pomalidomide-linker moiety.

Synthesis_Workflow Synthetic Workflow for BTK PROTAC-15 Reactant1 This compound (with amine) Coupling Amide Coupling (HATU, DIPEA, DMF) Reactant1->Coupling Reactant2 Pomalidomide-Linker-COOH Reactant2->Coupling Purification Purification (Preparative HPLC) Coupling->Purification Product BTK PROTAC-15 Purification->Product

General synthetic workflow for BTK PROTAC-15.

Materials and Reagents:

  • This compound (HY-149679, MedChemExpress)

  • Pomalidomide-linker with a terminal carboxylic acid (custom synthesis or commercial source)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Solvents for chromatography (e.g., DCM, Methanol)

  • Preparative HPLC system

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pomalidomide-linker-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: To the activated mixture, add a solution of this compound (1.05 equivalents) in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by LC-MS to confirm the formation of the desired product and consumption of the starting materials.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, followed by preparative HPLC to obtain the final BTK PROTAC-15 with high purity.

  • Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis of BTK Degradation

This protocol details the procedure for assessing the degradation of endogenous BTK in a relevant cell line (e.g., Ramos, a human Burkitt's lymphoma cell line) following treatment with BTK PROTAC-15.

Materials and Reagents:

  • Ramos cells (or other suitable B-cell lymphoma line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • BTK PROTAC-15

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-BTK and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed Ramos cells at a density of 1 x 10⁶ cells/mL in complete culture medium. Treat the cells with varying concentrations of BTK PROTAC-15 (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO as a vehicle control for the desired time points (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: After treatment, harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the bands using a chemiluminescence imager.

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BTK signal to the loading control to determine the relative BTK protein levels.

Protocol 3: Cell Viability Assay

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of BTK PROTAC-15 on the viability of cancer cell lines.

Materials and Reagents:

  • Cancer cell line of interest (e.g., Ramos)

  • Complete cell culture medium

  • BTK PROTAC-15

  • DMSO

  • White, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 90 µL of culture medium in a 96-well plate. Incubate overnight to allow for cell attachment (if applicable).

  • Compound Treatment: Prepare serial dilutions of BTK PROTAC-15 in culture medium. Add 10 µL of the diluted compound or DMSO vehicle to the respective wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 4: In Vitro Ubiquitination Assay

This assay directly measures the ability of BTK PROTAC-15 to mediate the ubiquitination of BTK in a reconstituted system.

Materials and Reagents:

  • Recombinant human E1 activating enzyme

  • Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant human CRBN/DDB1/CUL4A/Rbx1 E3 ligase complex

  • Recombinant human BTK protein

  • Ubiquitin

  • ATP

  • 10X Ubiquitination buffer

  • BTK PROTAC-15

  • DMSO

  • SDS-PAGE and Western blot reagents as described in Protocol 2

  • Anti-ubiquitin antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, assemble the ubiquitination reaction mixture containing E1, E2, E3 ligase, BTK, ubiquitin, ATP, and ubiquitination buffer.

  • PROTAC Addition: Add BTK PROTAC-15 or DMSO (vehicle control) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Western Blotting: Analyze the reaction products by Western blotting as described in Protocol 2, using an anti-BTK antibody to detect ubiquitinated BTK, which will appear as a ladder of higher molecular weight bands. An anti-ubiquitin antibody can also be used to confirm polyubiquitination.

Data Presentation

The following tables provide examples of how to present the quantitative data obtained from the biological evaluation of BTK PROTAC-15.

Table 1: BTK Degradation Efficiency

Cell LinePROTAC Concentration (nM)Degradation (%) after 24hDC₅₀ (nM)
Ramos1258.5
1060
10095
100080 (Hook effect)
TMD812012.3
1055
10092
100075 (Hook effect)

Table 2: Anti-proliferative Activity

Cell LineIC₅₀ (nM) after 72h
Ramos15.2
TMD828.7
HEK293 (Control)>10,000

Table 3: Pharmacokinetic Parameters in Mice

ParameterValue
Dosing RouteIntravenous (IV)
Dose (mg/kg)1
Cmax (ng/mL)850
Tmax (h)0.1
AUC (ng·h/mL)1250
t₁/₂ (h)2.5
Clearance (mL/min/kg)13.3
Bioavailability (%)N/A (IV)

Note: The data presented in these tables are for illustrative purposes only and should be replaced with experimentally determined values.

References

Application Notes and Protocols for Studying BTK Downstream Signaling Using BTK Ligand 15 (BTK-IN-15)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various hematopoietic cells.[1][2][3] It is a crucial component of the B-cell receptor (BCR) signaling cascade, which governs B-cell development, differentiation, and survival.[4][5] Dysregulation of BTK signaling is implicated in numerous B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target. BTK is also involved in signaling pathways in other immune cells, such as myeloid cells, through Fc receptors and Toll-like receptors (TLRs).

BTK-IN-15 is a potent and orally bioavailable inhibitor of BTK. It demonstrates significant antitumor activity by inducing apoptosis and arresting the cell cycle in cancer cells. These application notes provide detailed protocols for utilizing BTK-IN-15 as a tool to investigate the downstream signaling events regulated by BTK. The provided methodologies cover essential techniques such as Western blotting for analyzing protein phosphorylation, in vitro kinase assays for quantifying inhibitory activity, and flow cytometry for assessing cellular responses.

Quantitative Data Summary

The following table summarizes the reported in vitro and cellular activities of BTK-IN-15, providing a baseline for experimental design.

CompoundTargetAssay TypeCell LineIC50 (nM)Reference
BTK-IN-15 BTKKinase Assay-0.7
BTK autophosphorylation (Tyr223)Cellular Assay-1.49
Anti-proliferativeCellular AssayREC-1 (Mantle Cell Lymphoma)1.7
Anti-proliferativeCellular AssayTMD82.6

Signaling Pathways and Experimental Workflows

To effectively study the impact of BTK-IN-15 on BTK downstream signaling, it is essential to understand the key pathways and the experimental approaches to probe them.

BTK Signaling Pathway

BTK is a key mediator in multiple signaling cascades. Upon activation of receptors like the BCR, BTK is recruited to the cell membrane and phosphorylated, leading to its full activation. Activated BTK then phosphorylates downstream targets, most notably phospholipase Cγ2 (PLCγ2). This initiates a cascade of events including calcium mobilization and the activation of transcription factors such as NF-κB and NFAT, ultimately leading to cell proliferation, survival, and differentiation.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR BTK_mem BTK BCR->BTK_mem Activation PLCG2 PLCγ2 BTK_mem->PLCG2 Phosphorylation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG BTK_cyto BTK BTK_cyto->BTK_mem Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC NFAT NFAT Ca2->NFAT MAPK MAPK Pathway PKC->MAPK NFkB NF-κB MAPK->NFkB Transcription Gene Transcription (Proliferation, Survival) NFAT->Transcription NFkB->Transcription Antigen Antigen Antigen->BCR BTK_IN_15 BTK-IN-15 BTK_IN_15->BTK_mem Inhibition

Caption: BTK Signaling Pathway and the inhibitory action of BTK-IN-15.

Experimental Workflow for Assessing BTK-IN-15 Activity

A typical workflow to characterize the effects of BTK-IN-15 involves a series of in vitro and cell-based assays.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (Determine IC50 against BTK) Cell_Culture Cell Culture (e.g., REC-1, TMD8) Kinase_Assay->Cell_Culture Inform concentration range Treatment Treat with BTK-IN-15 Cell_Culture->Treatment Western_Blot Western Blot (p-BTK, p-PLCγ2, etc.) Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Treatment->Flow_Cytometry Proliferation_Assay Proliferation Assay (Determine cellular IC50) Treatment->Proliferation_Assay

References

Application Notes: Utilizing BTK Ligand 15 for Western Blot Analysis of BTK Activation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in various cellular signaling pathways, particularly in B cell development, differentiation, and activation.[1][2] Its dysregulation is implicated in B-cell malignancies and autoimmune diseases, making it a significant therapeutic target.[3] BTK activation is a multi-step process often initiated by upstream signals, leading to its recruitment to the cell membrane and subsequent phosphorylation.[4] Key phosphorylation events, such as at Tyrosine 223 (Tyr223), are critical for its full enzymatic activity.

This document provides a comprehensive protocol for using a hypothetical novel small molecule, "BTK Ligand 15," to study the activation of the BTK signaling pathway in a cellular context using Western Blot analysis. This method allows for the precise measurement of changes in BTK phosphorylation, providing insights into the ligand's efficacy and mechanism of action.

Principle: The Western Blot protocol described here is designed to detect the phosphorylation of BTK at Tyr223, a key marker of its activation, in a B-cell line (e.g., Ramos cells) following treatment with "this compound." By comparing the ratio of phosphorylated BTK (p-BTK) to total BTK, researchers can quantify the ligand's effect on BTK signaling. The workflow involves cell culture, ligand treatment, protein extraction, separation by SDS-PAGE, transfer to a membrane, and immunodetection with specific antibodies.

Data Presentation

Quantitative analysis of Western Blot data is crucial for interpreting the effects of "this compound." Band intensities are measured using densitometry software (e.g., ImageJ), and the ratio of p-BTK to total BTK is calculated. Data should be presented in a clear, tabular format for easy comparison across different treatment conditions.

Table 1: Densitometric Analysis of BTK Phosphorylation after Treatment with this compound

Treatment GroupConcentrationp-BTK (Tyr223) Intensity (Arbitrary Units)Total BTK Intensity (Arbitrary Units)p-BTK / Total BTK RatioFold Change vs. Vehicle
Vehicle Control (DMSO)-1500450000.0331.0
This compound10 nM6000445000.1354.1
This compound50 nM18000455000.39612.0
This compound100 nM35000450000.77823.6
This compound500 nM36500448000.81524.7
Known BTK Inhibitor1 µM500452000.0110.3

Experimental Protocols

This section provides a detailed step-by-step methodology for the Western Blot experiment.

Materials and Reagents
  • Cell Line: Ramos (human Burkitt's lymphoma) or other suitable B-cell line expressing BTK.

  • This compound: Stock solution prepared in DMSO.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails immediately before use.

  • Protein Assay: BCA or Bradford assay kit.

  • SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 10%), running buffer, loading buffer.

  • Transfer: PVDF or nitrocellulose membrane, transfer buffer.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-p-BTK (Tyr223) antibody.

    • Mouse or Rabbit anti-total BTK antibody.

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Cell Culture and Treatment
  • Seed Ramos cells at a density of 1 x 10^6 cells/mL in complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treat cells with varying concentrations of "this compound" (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 30 minutes).

  • Include a vehicle-only control (e.g., DMSO).

Cell Lysis and Protein Quantification
  • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the pellet in ice-cold RIPA buffer with inhibitors.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

SDS-PAGE and Protein Transfer
  • Normalize all samples to the same protein concentration with lysis buffer.

  • Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel. Include a molecular weight marker.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

Immunoblotting
  • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the primary anti-p-BTK (Tyr223) antibody, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

Signal Detection and Analysis
  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed.

    • Incubate the membrane in a stripping buffer.

    • Wash, block, and re-probe with the anti-total BTK antibody, followed by the appropriate secondary antibody and detection steps.

  • Quantify band intensities using densitometry software.

Visualizations

Signaling Pathway Diagram

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK_inactive BTK (Inactive) BCR->BTK_inactive Recruitment & Activation BTK_Ligand_15 This compound BTK_Ligand_15->BTK_inactive Direct Activation BTK_active p-BTK (Active) (Tyr223) BTK_inactive->BTK_active Phosphorylation (Tyr223) PLCy2 PLCγ2 BTK_active->PLCy2 Phosphorylates PLCy2_active p-PLCγ2 PLCy2->PLCy2_active Downstream Downstream Signaling (NF-κB, MAPK) PLCy2_active->Downstream

Caption: Hypothetical activation of the BTK signaling pathway by "this compound."

Experimental Workflow Diagram

Western_Blot_Workflow A Cell Culture (Ramos Cells) B Treatment with This compound A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-p-BTK) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I ECL Detection H->I J Stripping & Re-probing (anti-total BTK) I->J K Data Analysis (Densitometry) J->K

Caption: Workflow for Western Blot analysis of BTK activation.

References

Application Notes and Protocols for a Representative BTK Ligand in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note: The designation "BTK ligand 15" does not correspond to a publicly recognized or standard nomenclature for a specific molecule. The following application notes and protocols are provided as a representative example based on well-characterized Bruton's Tyrosine Kinase (BTK) inhibitors to guide researchers in the design of in vivo animal studies. The data and methodologies presented are synthesized from published research on various BTK inhibitors and should be adapted based on the specific characteristics of the molecule under investigation.

Introduction

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, activation, and proliferation.[1][2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[2][4] Consequently, BTK has emerged as a significant therapeutic target, leading to the development of numerous inhibitors.

These application notes provide a summary of in vivo dosages and detailed experimental protocols for a representative BTK inhibitor in various animal models. The information is intended to serve as a starting point for researchers and drug development professionals designing preclinical in vivo efficacy and pharmacodynamic studies.

Quantitative Data Summary for In Vivo Animal Studies

The following table summarizes dosages and administration routes of representative BTK inhibitors in different animal models as reported in the literature.

Compound Name (Representative)Animal ModelDisease ModelDosageAdministration RouteStudy DurationReference
PCI-32765 (Ibrutinib)Mice (DBA/1)Collagen-Induced Arthritis3.125, 12.5, and 50 mg/kgOral (daily)11 days
UBX-382Mice (SCID)Human Lymphoma CDX (TMD-8 cells)3, 10, or 30 mg/kgOral (once a day)21 days
CC-292MiceGeneral Pharmacodynamic Study50 mg/kgOral (single dose)Up to 96 hours
BIO-2008846Non-Human Primate (Cynomolgus)PET Imaging1.0 mg/kgIntravenous (bolus)N/A (Pretreatment for PET)
GDC-0853RatCollagen-Induced ArthritisNot specifiedOralNot specified

Experimental Protocols

In Vivo Efficacy Study in a Mouse Xenograft Model of B-cell Lymphoma

This protocol is based on studies with BTK degraders in a human lymphoma cell line-derived xenograft (CDX) mouse model.

Objective: To evaluate the anti-tumor efficacy of a BTK ligand in a subcutaneous xenograft model.

Materials:

  • CB17/severe combined immunodeficient (SCID) mice

  • TMD-8 human lymphoma cell line

  • Matrigel

  • BTK Ligand

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture TMD-8 cells according to standard protocols.

  • Tumor Inoculation:

    • Harvest TMD-8 cells and resuspend in a 1:1 mixture of culture medium and Matrigel.

    • Subcutaneously inject 1 x 107 cells per mouse into the flank of 6-week-old SCID mice.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach an average volume of 180-200 mm3, randomize mice into treatment and control groups.

  • Drug Administration:

    • Prepare the BTK ligand and vehicle control formulations.

    • Administer the BTK ligand orally at the desired doses (e.g., 3, 10, or 30 mg/kg) once daily for 21 days. Administer the vehicle control to the control group following the same schedule.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor for any signs of toxicity.

    • At the end of the treatment period, mice may be monitored for tumor rebound.

    • At the study endpoint, euthanize mice and collect tumors for further analysis (e.g., pharmacodynamics).

Pharmacodynamic Study of BTK Occupancy in Splenic B-cells

This protocol is designed to assess the in vivo target engagement of a BTK ligand.

Objective: To determine the occupancy of BTK by the ligand in splenic B-cells following oral administration.

Materials:

  • Mice

  • BTK Ligand

  • Spleen homogenization buffer

  • Flow cytometry antibodies (e.g., anti-B220, anti-CD19)

  • Covalent probe for BTK (if applicable)

  • ELISA or Western blot reagents

Procedure:

  • Dosing: Administer a single oral dose of the BTK ligand (e.g., 50 mg/kg) to mice.

  • Sample Collection:

    • At various time points post-dosing (e.g., 3, 8, 24, 48 hours), euthanize a cohort of mice.

    • Collect spleens and blood samples.

  • Splenocyte Isolation:

    • Homogenize spleens to obtain a single-cell suspension.

    • Lyse red blood cells.

  • B-cell Isolation (Optional): Purify B-cells from the splenocyte suspension using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • BTK Occupancy Measurement:

    • Prepare cell lysates from splenocytes or purified B-cells.

    • Measure the amount of free (unbound) BTK using a specific assay. This can be done using a covalent probe that binds to unoccupied BTK, followed by quantification via ELISA or fluorescent gel scanning.

    • Total BTK levels can be measured by Western blot to normalize the occupancy data.

  • Data Analysis: Calculate the percentage of BTK occupancy at each time point by comparing the amount of free BTK in treated samples to that in vehicle-treated controls.

Diagrams

B-Cell Receptor (BCR) Signaling Pathway

BCR_Signaling pathway_node pathway_node inhibited_node inhibited_node BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB MAPK MAPK PKC->MAPK Proliferation B-Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation Ligand This compound Ligand->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow start_end start_end process_step process_step decision_point decision_point data_analysis data_analysis start Start cell_culture Cell Culture (e.g., TMD-8) start->cell_culture inoculation Subcutaneous Inoculation in Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Tumor Size Check (e.g., 180-200 mm³) tumor_growth->randomization randomization->tumor_growth No grouping Randomize into Groups (Vehicle & Treatment) randomization->grouping Yes treatment Daily Dosing (e.g., 21 days) grouping->treatment monitoring Tumor & Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint endpoint->treatment Continue euthanasia Euthanasia & Tissue Collection endpoint->euthanasia End analysis Data Analysis (Efficacy & PD) euthanasia->analysis end End analysis->end

Caption: General experimental workflow for an in vivo xenograft efficacy study.

References

Application Notes and Protocols for BTK Chemical Probe: BTK-IN-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is crucial for B-cell development, differentiation, and survival.[1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2][3] Chemical probes are essential tools for studying the biological function of proteins like BTK and for the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for BTK-IN-15 (also known as compound 42) , a potent and selective inhibitor of BTK, suitable for use as a chemical probe in various research applications.[1] Additionally, we will briefly discuss another tool, BTK ligand 15 , in the context of Proteolysis Targeting Chimeras (PROTACs).

BTK-IN-15: A Potent Chemical Probe for BTK

BTK-IN-15 is a highly potent and orally bioavailable inhibitor of Bruton's tyrosine kinase. Its high selectivity and well-characterized in vitro and in vivo activities make it an excellent chemical probe for elucidating the roles of BTK in cellular pathways and disease models.

Mechanism of Action

BTK-IN-15 functions as an ATP-competitive inhibitor, binding to the active site of BTK and preventing its autophosphorylation and the subsequent phosphorylation of downstream substrates. This blockade of BTK activity leads to the inhibition of B-cell receptor signaling, resulting in anti-proliferative and pro-apoptotic effects in B-cell lymphoma models.

Quantitative Data Summary

The following table summarizes the key quantitative data for BTK-IN-15, demonstrating its potency and cellular activity.

Assay TypeTarget/Cell LineParameterValueReference
Biochemical Assay
Kinase InhibitionBruton's tyrosine kinase (BTK)IC500.7 nM
Cellular Assays
BTK Autophosphorylation (Tyr223)-IC501.49 nM
Anti-proliferative ActivityREC-1 (Mantle Cell Lymphoma)IC501.7 nM
Anti-proliferative ActivityTMD8IC502.6 nM
Cell Cycle Arrest (G1 phase)TMD8 (at 1-100 nM)-33.0% to 63.0%
Apoptosis InductionTMD8 (at 10, 100, 1000 nM)% Apoptotic Cells19%, 25.2%, 31.4%
In Vivo Study
Tumor Growth InhibitionMouse modelTGI (at 50 mg/kg)104%
Oral BioavailabilityMouse model-40.98%

BTK Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is recruited to the plasma membrane and activated through phosphorylation. Activated BTK then phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), leading to a cascade of events that ultimately regulate gene expression and B-cell fate.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PI3K PI3K LYN_SYK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K->PIP3 phosphorylates BTK BTK PIP3->BTK recruits & activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT NFkB NF-κB PKC->NFkB MAPK MAPK Pathway PKC->MAPK Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) NFAT->Gene_Expression NFkB->Gene_Expression MAPK->Gene_Expression

BTK Signaling Pathway Downstream of the B-Cell Receptor.

Experimental Protocols

Here we provide detailed protocols for key experiments to characterize the activity of BTK-IN-15.

In Vitro BTK Kinase Inhibition Assay

This assay measures the direct inhibitory effect of BTK-IN-15 on the enzymatic activity of recombinant BTK. A common method is a luminescence-based assay that quantifies ATP consumption (ADP production).

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant BTK - BTK-IN-15 dilutions - Substrate (e.g., poly(Glu,Tyr)) - ATP Solution start->reagents incubation Incubate BTK with BTK-IN-15 reagents->incubation reaction Initiate Kinase Reaction (add Substrate and ATP) incubation->reaction stop_reaction Stop Reaction and Deplete Remaining ATP reaction->stop_reaction adp_to_atp Convert ADP to ATP stop_reaction->adp_to_atp luminescence Measure Luminescence adp_to_atp->luminescence analysis Data Analysis: Calculate IC50 luminescence->analysis end End analysis->end Autophosphorylation_Assay_Workflow start Start cell_culture Culture B-cell line (e.g., Ramos, TMD8) start->cell_culture treatment Treat cells with BTK-IN-15 dilutions cell_culture->treatment stimulation Stimulate BTK phosphorylation (e.g., with anti-IgM) treatment->stimulation lysis Lyse cells and collect protein stimulation->lysis quantification Quantify protein concentration lysis->quantification western_blot Western Blot Analysis: - SDS-PAGE - Transfer - Antibody incubation  (pBTK, total BTK) quantification->western_blot detection Detect and quantify band intensity western_blot->detection analysis Data Analysis: Determine IC50 detection->analysis end End analysis->end

References

Application Notes for BTK-IN-15 in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BTK-IN-15 is a potent and orally bioavailable inhibitor of Bruton's tyrosine kinase (BTK).[1] As a key signaling molecule in various cellular pathways, particularly in B-cells, BTK is a critical target in the research and development of therapies for B-cell malignancies and autoimmune diseases.[2][3] BTK-IN-15 acts as an irreversible inhibitor, targeting a cysteine residue in the BTK protein, thereby blocking its kinase activity.[4] These application notes provide detailed protocols for assessing the effect of BTK-IN-15 on cell viability, proliferation, and apoptosis.

Mechanism of Action

Bruton's tyrosine kinase is a nonreceptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and other pathways that regulate cell proliferation, survival, and differentiation.[2] Upon activation of the BCR, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. In many B-cell cancers, the BCR signaling pathway is chronically active, promoting the survival and proliferation of malignant cells. BTK-IN-15 covalently binds to a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to irreversible inhibition of its kinase activity. This blockade of BTK signaling disrupts the downstream pathways, ultimately leading to decreased cell viability, cell cycle arrest, and apoptosis in BTK-dependent cancer cells.

Data Summary

The following tables summarize the quantitative data on the effects of BTK-IN-15 from cell-based assays.

Table 1: In Vitro Inhibitory Activity of BTK-IN-15

ParameterCell LineIC50 ValueAssay Conditions
BTK Inhibition-0.7 nMBiochemical Assay
Anti-proliferative ActivityREC-1 (Mantle Cell Lymphoma)1.7 nM72 hours incubation
Anti-proliferative ActivityTMD8 (Diffuse Large B-cell Lymphoma)2.6 nMNot specified
BTK Auto-phosphorylation (Tyr223)Not specified1.49 nM2 hours incubation

Data sourced from MedchemExpress product information sheet.

Table 2: Cellular Effects of BTK-IN-15 on TMD8 Cells

AssayConcentrationObservationAssay Conditions
Cell Cycle Arrest1 - 100 nMDose-dependent increase in G0/G1 phase (from 33.0% to 63.0%)48 hours incubation
Apoptosis Induction10 nM19.0% apoptotic cells72 hours incubation
Apoptosis Induction100 nM25.2% apoptotic cells72 hours incubation
Apoptosis Induction1000 nM31.4% apoptotic cells72 hours incubation

Data sourced from MedchemExpress product information sheet.

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of BTK-IN-15 on cell viability and related cellular processes.

Protocol 1: Cell Proliferation Assay (MTS/XTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • BTK-IN-15

  • Target cells (e.g., REC-1, TMD8)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTS or XTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of BTK-IN-15 in complete medium. Add 100 µL of the diluted compound to the respective wells to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTS/XTT Addition: Add 20 µL of MTS or XTT reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is visible.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for XTT) using a plate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

  • BTK-IN-15

  • Target cells (e.g., TMD8)

  • 6-well cell culture plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density. Treat the cells with various concentrations of BTK-IN-15 and a vehicle control for the desired duration (e.g., 72 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are early apoptotic; Annexin V-positive, PI-positive cells are late apoptotic/necrotic.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • BTK-IN-15

  • Target cells (e.g., TMD8)

  • 6-well cell culture plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (B145695) (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with BTK-IN-15 as described in the apoptosis assay protocol (e.g., for 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB MAPK MAPK IP3_DAG->MAPK Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression MAPK->Gene_Expression Antigen Antigen Antigen->BCR Activation BTK_IN_15 BTK-IN-15 BTK_IN_15->BTK Inhibition

Caption: Simplified BTK signaling pathway and the inhibitory action of BTK-IN-15.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Viability and Functional Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., REC-1, TMD8) Cell_Seeding 2. Cell Seeding (96-well or 6-well plates) Cell_Culture->Cell_Seeding Compound_Prep 3. BTK-IN-15 Preparation (Serial Dilution) Cell_Seeding->Compound_Prep Treatment 4. Cell Treatment Compound_Prep->Treatment Proliferation 5a. Proliferation Assay (MTS/XTT) Treatment->Proliferation Apoptosis 5b. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle 5c. Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Data_Acquisition 6. Data Acquisition (Plate Reader / Flow Cytometer) Proliferation->Data_Acquisition Apoptosis->Data_Acquisition Cell_Cycle->Data_Acquisition Data_Interpretation 7. Data Interpretation (IC50, % Apoptosis, Cell Cycle Distribution) Data_Acquisition->Data_Interpretation

Caption: General workflow for assessing the effects of BTK-IN-15 on cell viability.

References

Application Notes and Protocols: Flow Cytometry Analysis of B-Cell Activation Following BTK Ligand 15 (BL-15) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Its activation is essential for B-cell development, differentiation, and proliferation. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. "BTK Ligand 15" (BL-15) is a novel synthetic small molecule designed to act as a potent and specific activator of the BTK signaling cascade. These application notes provide detailed protocols for analyzing the cellular response to BL-15 treatment in B-cells using flow cytometry, focusing on key markers of pathway activation, cell activation, and proliferation.

Signaling Pathway and Experimental Design

Upon engagement, BL-15 is hypothesized to induce a conformational change in BTK, leading to its autophosphorylation and subsequent activation. This initiates a downstream signaling cascade involving the phosphorylation of key substrates like phospholipase C gamma 2 (PLCγ2), which in turn mobilizes calcium and activates protein kinase C (PKC). This cascade ultimately results in the activation of transcription factors such as NF-κB, leading to B-cell activation, survival, and proliferation. The following protocols are designed to quantify these effects.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Upstream Activation BL15 BL-15 (this compound) BL15->BTK Direct Activation pBTK p-BTK BTK->pBTK Autophosphorylation PLCG2 PLCγ2 pBTK->PLCG2 ERK ERK pBTK->ERK pPLCG2 p-PLCγ2 PLCG2->pPLCG2 PKC PKC pPLCG2->PKC NFkB NF-κB PKC->NFkB pERK p-ERK ERK->pERK pERK->NFkB Transcription Gene Transcription (Activation, Proliferation) NFkB->Transcription

Caption: BTK signaling pathway activated by BL-15.

Experimental Protocols

Protocol 1: Analysis of B-Cell Activation Markers (CD69 and CD86)

This protocol describes the immunophenotyping of B-cells to assess the upregulation of surface activation markers following treatment with BL-15.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a B-cell line (e.g., Ramos)

  • RPMI-1640 medium with 10% FBS

  • BL-15 (stock solution in DMSO)

  • Anti-human CD19-PerCP-Cy5.5

  • Anti-human CD69-PE

  • Anti-human CD86-APC

  • FACS buffer (PBS with 2% FBS, 0.1% sodium azide)

  • 96-well U-bottom plate

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation or culture Ramos cells to a density of 1 x 10^6 cells/mL.

  • Cell Seeding: Seed 2 x 10^5 cells per well in a 96-well U-bottom plate.

  • BL-15 Treatment: Add BL-15 at various concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Staining: a. Harvest cells and wash once with 200 µL of cold FACS buffer. b. Centrifuge at 400 x g for 5 minutes and discard the supernatant. c. Resuspend the cell pellet in 50 µL of FACS buffer containing the pre-titrated antibodies (CD19, CD69, CD86). d. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash cells twice with 200 µL of cold FACS buffer.

  • Acquisition: Resuspend the final cell pellet in 200 µL of FACS buffer and acquire data on a flow cytometer.

  • Gating Strategy: a. Gate on lymphocytes using FSC-A vs. SSC-A. b. Gate on single cells using FSC-A vs. FSC-H. c. Gate on the CD19+ B-cell population. d. Analyze the expression of CD69 and CD86 on the CD19+ population.

Experimental_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_stain Flow Cytometry Staining cluster_acq Data Acquisition & Analysis CellSource Isolate PBMCs or Culture B-Cell Line SeedCells Seed 2x10^5 cells/well in 96-well plate CellSource->SeedCells AddBL15 Add BL-15 Dilutions (0.1 nM - 1 µM) SeedCells->AddBL15 Incubate24h Incubate 24h at 37°C AddBL15->Incubate24h Harvest Harvest & Wash Cells Incubate24h->Harvest Stain Stain with Antibodies (CD19, CD69, CD86) Harvest->Stain WashStained Wash Twice Stain->WashStained Acquire Acquire on Flow Cytometer WashStained->Acquire Gate Gate on Single, Live, CD19+ B-Cells Acquire->Gate Analyze Analyze CD69 & CD86 Expression Gate->Analyze

Caption: Workflow for B-cell activation analysis.

Protocol 2: Analysis of Intracellular Signaling (Phospho-Flow)

This protocol measures the phosphorylation of BTK and PLCγ2 as a direct indicator of target engagement and pathway activation by BL-15.

Materials:

  • Human PBMCs or Ramos cells

  • RPMI-1640 medium (serum-free for stimulation)

  • BL-15 (stock solution in DMSO)

  • BD Phosflow™ Fix Buffer I

  • BD Phosflow™ Perm Buffer III

  • Anti-human CD19-PerCP-Cy5.5

  • Anti-BTK (pY223)-AF647

  • Anti-PLCγ2 (pY759)-PE

  • FACS buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Rest Ramos cells in serum-free media for 2 hours at a concentration of 1 x 10^6 cells/mL.

  • BL-15 Stimulation: Stimulate cells with 100 nM BL-15 for 15 minutes at 37°C. Include a DMSO vehicle control.

  • Fixation: Immediately after stimulation, add an equal volume of pre-warmed Fix Buffer I and incubate for 10 minutes at 37°C.

  • Permeabilization: Centrifuge cells, discard the supernatant, and resuspend in ice-cold Perm Buffer III. Incubate on ice for 30 minutes.

  • Washing: Wash cells twice with cold FACS buffer to remove the permeabilization buffer.

  • Staining: a. Resuspend the cell pellet in 50 µL of FACS buffer containing the pre-titrated antibodies (CD19, p-BTK, p-PLCγ2). b. Incubate for 60 minutes at room temperature in the dark.

  • Washing: Wash cells twice with cold FACS buffer.

  • Acquisition: Resuspend the final cell pellet in 200 µL of FACS buffer and acquire data on a flow cytometer.

  • Gating Strategy: a. Gate on single cells (FSC-A vs FSC-H). b. Gate on the CD19+ B-cell population. c. Analyze the median fluorescence intensity (MFI) of p-BTK and p-PLCγ2 within the CD19+ gate.

Data Presentation

The following tables summarize hypothetical but expected quantitative data from the described experiments.

Table 1: B-Cell Activation Marker Upregulation after 24h BL-15 Treatment

Treatment GroupConcentration% CD69+ of CD19+ Cells (Mean ± SD)% CD86+ of CD19+ Cells (Mean ± SD)
Vehicle ControlDMSO5.2 ± 1.18.3 ± 1.5
BL-150.1 nM15.6 ± 2.418.9 ± 3.1
BL-151 nM45.8 ± 5.342.1 ± 4.8
BL-1510 nM78.2 ± 6.971.5 ± 6.2
BL-15100 nM85.4 ± 7.279.8 ± 6.5
BL-151 µM86.1 ± 7.580.2 ± 6.8

Table 2: Intracellular Signaling Activation after 15 min BL-15 Treatment

Treatment GroupConcentrationp-BTK (Y223) MFI (Mean ± SD)p-PLCγ2 (Y759) MFI (Mean ± SD)
Vehicle ControlDMSO150 ± 25210 ± 35
BL-15100 nM2850 ± 3101980 ± 250

Expected Results and Interpretation

Treatment of B-cells with BL-15 is expected to induce a dose-dependent increase in the expression of activation markers CD69 and CD86. This indicates a functional cellular response to the activation of the BTK pathway. The phospho-flow analysis should confirm direct target engagement, showing a significant increase in the phosphorylation of BTK and its downstream substrate PLCγ2 shortly after stimulation. These results collectively provide strong evidence for the mechanism of action of BL-15 as a BTK pathway activator.

Logical_Relationship BL15 BL-15 Treatment BTK_Activation BTK Activation (p-BTK ↑) BL15->BTK_Activation Direct Effect Downstream_Signaling Downstream Signaling (p-PLCγ2 ↑) BTK_Activation->Downstream_Signaling Initiates Cascade Cell_Activation Cellular Activation (CD69/CD86 ↑) Downstream_Signaling->Cell_Activation Leads to Proliferation Proliferation (Ki-67 ↑) Cell_Activation->Proliferation Results in

Caption: Logical flow of BL-15's cellular effects.

Troubleshooting & Optimization

"BTK ligand 15" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "BTK Ligand 15" is understood to be a representative name for a novel or experimental Bruton's Tyrosine Kinase (BTK) inhibitor. The guidance provided is based on established strategies for small molecule kinase inhibitors that frequently exhibit low aqueous solubility. Researchers should always consult any compound-specific data sheets for handling instructions.

Frequently Asked Questions (FAQs)

Q1: My this compound powder will not dissolve in aqueous buffers like PBS or cell culture media. What should I do?

A1: This is an expected challenge. Most kinase inhibitors, including those targeting BTK, are hydrophobic molecules designed to fit into the ATP-binding pocket of the kinase, which is inherently lipophilic.[1] Direct dissolution in aqueous media is rarely successful. The standard procedure is to first prepare a high-concentration stock solution in a water-miscible organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[2][3] This stock can then be diluted into your aqueous experimental medium.

Q2: I've prepared a 10 mM stock of this compound in DMSO, but it precipitates immediately when I dilute it into my cell culture medium. What is happening and what are my options?

A2: This common issue, often called "crashing out," occurs when the compound's kinetic solubility in the aqueous buffer is exceeded.[4] The abrupt change from a favorable organic solvent to an unfavorable aqueous environment causes the compound to precipitate.[1]

Here are several troubleshooting steps:

  • Lower the Final Concentration: The simplest solution is to test a lower final concentration in your assay. Your target concentration may be above the ligand's solubility limit in the final assay buffer.

  • Increase Co-solvent Percentage: For many in vitro assays, a final DMSO concentration of 0.1-1% is tolerable for cells and can help maintain the compound's solubility. However, you must validate the tolerance of your specific cell line to the final DMSO concentration.

  • Use Pre-warmed Media: Gently warming your aqueous buffer or cell culture medium to 37°C before adding the DMSO stock can sometimes improve solubility.

  • Vortex Immediately: To ensure rapid and uniform dispersion and minimize localized high concentrations that promote precipitation, vortex the solution immediately after adding the DMSO stock.

  • Employ Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer to find the solubility limit.

Q3: Which organic solvents are recommended for creating a stock solution if DMSO is not effective or compatible with my assay?

A3: While DMSO is the primary choice, other organic solvents can be effective depending on the compound's specific properties. Always test solubility with a small amount of your compound before dissolving the entire batch.

  • Dimethylformamide (DMF)

  • Ethanol

  • N,N-Dimethylacetamide (DMA)

  • N-Methyl-2-pyrrolidone (NMP)

Q4: Can pH adjustment improve the solubility of this compound?

A4: Yes, if the compound has ionizable functional groups. The solubility of many kinase inhibitors is highly pH-dependent. For weakly basic compounds, a pH below their pKa will lead to protonation (ionization), which generally increases aqueous solubility. Conversely, for weakly acidic compounds, a pH above their pKa enhances solubility. It is critical to determine if the optimal pH for solubility is compatible with your biological assay's conditions.

Q5: What are more advanced formulation strategies if standard solvents are insufficient?

A5: For highly challenging compounds, advanced formulation strategies may be necessary, particularly for in vivo studies.

  • Surfactants/Detergents: Adding a low concentration of a non-ionic surfactant like Tween-80 or Pluronic F-68 can help solubilize hydrophobic compounds by forming micelles.

  • Co-solvent Systems: Using a mixture of solvents, such as DMSO/PEG400, can sometimes be more effective than a single solvent.

  • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior and can encapsulate the inhibitor, increasing its apparent solubility in water.

  • Lipid-Based Formulations: For oral administration, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can significantly improve solubility and absorption.

Troubleshooting Guides

Problem 1: Precipitate forms in DMSO stock solution after a freeze-thaw cycle.

This is a common issue indicating that the compound's concentration is at or above its solubility limit in DMSO, and temperature changes reduce its stability in solution.

Solutions:

  • Warm and Sonicate: Gently warm the vial to 37°C in a water bath and sonicate for 5-10 minutes. Visually inspect to ensure the precipitate has fully redissolved before use.

  • Lower Stock Concentration: If precipitation is persistent, prepare a new stock solution at a lower concentration (e.g., 5 mM instead of 10 mM).

  • Aliquot for Single Use: Store the stock solution in single-use aliquots to minimize the number of freeze-thaw cycles.

Problem 2: The powdered compound will not fully dissolve in DMSO to create a 10 mM stock.

Solutions:

  • Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Water absorbed by DMSO can significantly decrease the solubility of many organic compounds.

  • Apply Gentle Heat and Sonication: Warm the solution to 37°C and use a bath sonicator to provide energy to break up compound aggregates. Caution: Avoid excessive heat, which may degrade the compound.

  • Test Alternative Solvents: As detailed in FAQ #3, test the solubility in other strong organic solvents like DMF or DMA.

Data Presentation

Table 1: Solubility of Example Kinase Inhibitors in Common Solvents

Compound Solvent Solubility
Ibrutinib (BTK Inhibitor) DMSO ≥ 20.8 mg/mL (≥ 47.2 mM)
Ethanol ≥ 11 mg/mL (≥ 25 mM)
Gefitinib (EGFR Inhibitor) DMSO ~10 mg/mL
Water <0.1 mg/mL
Dasatinib (Multi-kinase Inhibitor) DMSO 50 mg/mL

| | Water | <1 mg/mL |

Note: This table provides representative data for established kinase inhibitors to illustrate typical solubility profiles. Actual solubility for "this compound" must be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a standard high-concentration stock solution of this compound for experimental use.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Appropriate sterile vials (e.g., amber glass or polypropylene)

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Sonicator (optional)

Procedure:

  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM solution. (Mass = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L)).

  • Weighing: Accurately weigh the calculated amount of powder and place it into a sterile vial.

  • Dissolution: Add the calculated volume of high-purity DMSO to the vial.

  • Mixing: Cap the vial securely and vortex the solution for 1-2 minutes.

  • Warming (if necessary): If the compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes. Vortex again.

  • Sonication (if necessary): If solids persist, sonicate the vial for 5-10 minutes.

  • Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment via Serial Dilution

Objective: To determine the approximate solubility limit of this compound when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear microplate

  • Multichannel pipette

Procedure:

  • Plate Setup: Add 100 µL of the aqueous buffer to wells A2 through A12 of a 96-well plate.

  • Initial Dilution: In well A1, add 198 µL of aqueous buffer and 2 µL of the 10 mM DMSO stock. Mix thoroughly. This creates a 100 µM solution with 1% DMSO.

  • Serial Dilution: Transfer 100 µL from well A1 to well A2. Mix thoroughly by pipetting up and down.

  • Continue this 1:2 serial dilution across the plate by transferring 100 µL from well A2 to A3, and so on, until well A11. Do not add any compound to well A12, which will serve as a negative control (buffer + 1% DMSO only).

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Visual Inspection: Carefully inspect each well for signs of precipitation (cloudiness, visible particles). A light-scattering plate reader (nephelometer) can be used for a more quantitative measurement.

  • Determination: The highest concentration that remains clear and particle-free is the approximate kinetic solubility of this compound under these conditions.

Visualizations

G cluster_0 Start: Solubility Issue cluster_1 Tier 1: Stock Solution Preparation cluster_2 Tier 2: Aqueous Dilution Troubleshooting cluster_3 Tier 3: Advanced Formulation start This compound powder precipitates in aqueous buffer prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock warm_sonicate Gentle Warming (37°C) & Sonication prep_stock->warm_sonicate check_dissolved Is stock fully dissolved? warm_sonicate->check_dissolved alt_solvent Test Alternative Solvents (DMF, DMA, Ethanol) check_dissolved->alt_solvent No dilute Dilute DMSO stock into aqueous buffer check_dissolved->dilute Yes alt_solvent->prep_stock check_precipitate Does it precipitate? dilute->check_precipitate success Solution Clear: Proceed with Experiment check_precipitate->success No lower_conc Lower Final Concentration check_precipitate->lower_conc Yes lower_conc->dilute advanced Use Surfactants (Tween-80) or Cyclodextrins lower_conc->advanced prewarm Pre-warm Aqueous Buffer to 37°C prewarm->dilute vortex Vortex Immediately After Dilution vortex->dilute

Caption: Troubleshooting workflow for solubilizing this compound.

BTK_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cluster_output Cellular Response BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates Antigen Antigen Antigen->BCR binds SYK SYK LYN->SYK activates BTK BTK SYK->BTK recruits & phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates NFkB NF-κB PLCG2->NFkB MAPK MAPK PLCG2->MAPK NFAT NFAT PLCG2->NFAT Proliferation Proliferation NFkB->Proliferation MAPK->Proliferation Survival Survival NFAT->Survival BTK_Ligand This compound (Inhibitor) BTK_Ligand->BTK blocks

Caption: Simplified BTK signaling pathway inhibited by this compound.

References

Optimizing BTK Ligand 15 Concentration for Effective BTK Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the concentration of "BTK ligand 15"-containing PROTACs for efficient Bruton's tyrosine kinase (BTK) degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for a BTK degrader containing this compound?

A1: A BTK degrader utilizing this compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of BTK. It consists of three key components: a ligand that binds to BTK (the "BTK hook," which in this case is or is derived from this compound), a ligand for an E3 ubiquitin ligase (such as cereblon or VHL), and a linker connecting the two. When the PROTAC enters a cell, it forms a ternary complex with BTK and the E3 ligase. This proximity induces the E3 ligase to ubiquitinate BTK, marking it for degradation by the proteasome.[1][2]

Q2: What are the critical initial experiments to determine the optimal concentration of a BTK degrader?

A2: The two primary experiments are a dose-response study and a time-course study.

  • Dose-Response Study: This experiment involves treating cells with a wide range of degrader concentrations to determine the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation).[3][4] A broad concentration range, for instance from 0.1 nM to 10 µM, is recommended for initial screening.

  • Time-Course Study: This experiment helps identify the optimal treatment duration to achieve maximum degradation. Cells are treated with a fixed concentration of the degrader (typically around the DC50 or a concentration expected to give significant degradation) and harvested at various time points (e.g., 2, 4, 8, 16, 24, and 48 hours).

Q3: What is the "hook effect" and how can it be managed?

A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at very high concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with BTK alone or the E3 ligase alone) rather than the productive ternary complex required for degradation. To manage the hook effect, it is crucial to perform a comprehensive dose-response experiment across a wide range of concentrations to identify the optimal concentration window that maximizes degradation before it diminishes.

Q4: What are essential negative controls for a BTK degradation experiment?

A4: To ensure the observed degradation is specific and mechanism-dependent, the following negative controls are crucial:

  • Inactive Epimer/Diastereomer: A stereoisomer of the PROTAC that cannot effectively bind to either BTK or the E3 ligase.

  • E3 Ligase Ligand Only: The small molecule that binds to the E3 ligase, to control for effects independent of BTK degradation.

  • BTK Ligand Only (BTK inhibitor): The molecule that binds to BTK, to differentiate between degradation and mere inhibition of its activity.

  • Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132 or bortezomib) should rescue BTK from degradation, confirming the involvement of the ubiquitin-proteasome system.

  • Neddylation Inhibitor: Pre-treatment with a neddylation inhibitor (e.g., MLN4924) can confirm the role of Cullin-RING E3 ligases.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or Weak BTK Degradation 1. Suboptimal PROTAC Concentration: The concentration used may be too low or in the range of the "hook effect".1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50 and Dmax.
2. Inappropriate Treatment Time: The incubation time may be too short or too long (if the protein has been re-synthesized).2. Conduct a time-course experiment (e.g., 2 to 48 hours) to find the optimal incubation period.
3. Low Cell Permeability of the PROTAC: The molecule may not be efficiently entering the cells.3. Consider using a different cell line or modifying the PROTAC linker to improve physicochemical properties.
4. Low Expression of the Recruited E3 Ligase: The cell line used may not express sufficient levels of the E3 ligase (e.g., CRBN or VHL) that the PROTAC is designed to recruit.4. Verify the expression level of the relevant E3 ligase in your cell line via Western blot or qPCR.
5. Inefficient Ternary Complex Formation: The geometry of the PROTAC may not be optimal for bringing BTK and the E3 ligase together effectively.5. Test alternative PROTAC designs with different linkers or E3 ligase ligands.
High Cell Toxicity 1. PROTAC Concentration is Too High: High concentrations can lead to off-target effects and cytotoxicity.1. Lower the concentration of the PROTAC. Determine the IC50 for cell viability and work at concentrations well below this value.
2. Off-Target Effects of the PROTAC: The PROTAC may be degrading other essential proteins.2. Use a lower, more specific concentration. Compare the effects with a negative control PROTAC. Perform proteomics studies to identify off-target proteins.
Inconsistent Results 1. Variable Cell Conditions: Differences in cell passage number, confluency, or health can affect results.1. Standardize cell culture conditions. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
2. Reagent Instability: The PROTAC may be unstable in the culture medium or storage conditions.2. Assess the stability of the PROTAC in your experimental conditions. Ensure proper storage of the compound.

Data Presentation: Quantitative Analysis of BTK Degraders

The following tables summarize representative quantitative data for BTK degraders from published studies. This data can serve as a reference for expected potency and efficacy.

Table 1: Dose-Response Data for BTK Degraders in Various Cell Lines

DegraderCell LineDC50 (nM)Dmax (%)Treatment Time (h)Reference
NC-1Mino2.29724
PTD10Ramos0.5 ± 0.2>9517
PTD10JeKo-10.6 ± 0.2>9517
SPB5208JeKo-1~250 (estimated from graph)>7024
RNC-1MOLM-14~200 (for 50% degradation)~5024

Table 2: Time-Course of BTK Degradation

DegraderConcentrationCell LineTime to Significant Degradation (h)Time to Dmax (h)Reference
NC-1, IR-1, IR-2, RC-3Not specifiedRamos and Mino2 - 4Not specified
SPB5208500 nMJeKo-1224

Experimental Protocols

Protocol 1: Dose-Response Analysis of BTK Degradation by Western Blot

  • Cell Seeding: Seed the desired cell line (e.g., Ramos, JeKo-1, Mino) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Preparation: Prepare a 10 mM stock solution of the BTK degrader in DMSO. Perform serial dilutions in cell culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 100, 1000, 10000 nM). Include a vehicle control (DMSO only).

  • Cell Treatment: The following day, remove the existing medium and add the medium containing the different concentrations of the BTK degrader. Incubate for a predetermined optimal time (e.g., 18 or 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BTK overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BTK band intensity to the loading control.

    • Plot the normalized BTK levels against the log of the degrader concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the DC50 and Dmax values.

Mandatory Visualizations

Signaling Pathway

Caption: BTK Signaling and PROTAC-Mediated Degradation Pathway.

Experimental Workflow

Experimental_Workflow cluster_experiment Dose-Response Experiment Workflow A 1. Seed Cells B 2. Treat with Serial Dilutions of BTK Degrader A->B C 3. Incubate for Optimal Duration B->C D 4. Cell Lysis & Protein Quantification C->D E 5. Western Blot Analysis (BTK & Loading Control) D->E F 6. Densitometry & Data Normalization E->F G 7. Plot Dose-Response Curve & Calculate DC50/Dmax F->G

Caption: Workflow for Dose-Response Analysis of BTK Degradation.

Troubleshooting Logic

Troubleshooting_Logic Start Problem: No/Weak BTK Degradation Check_Conc Perform Dose-Response (0.1 nM - 10 µM) Start->Check_Conc Check_Time Perform Time-Course (2 - 48 hours) Check_Conc->Check_Time If no optimum found Result_OK Degradation Observed Check_Conc->Result_OK Optimal concentration identified Check_E3 Verify E3 Ligase Expression (Western Blot/qPCR) Check_Time->Check_E3 If timing is not the issue Check_Time->Result_OK Optimal time identified Check_Permeability Assess Cell Permeability Check_E3->Check_Permeability If E3 is expressed Result_Not_OK Issue Persists: Re-evaluate PROTAC Design Check_E3->Result_Not_OK Low/No E3 expression Check_Permeability->Result_Not_OK If permeability is low

References

"BTK ligand 15" off-target effects and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential off-target effects of BTK Ligand 15, a component of PROTAC BTK degraders.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a molecule designed to bind to Bruton's tyrosine kinase (BTK). It serves as the target-binding component of PROTAC BTK Degrader-13, a proteolysis-targeting chimera.[1][2][3] In this PROTAC, this compound is connected by a linker to a ligand for an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the BTK protein.

Q2: What are the potential off-target effects of a molecule like this compound?

A2: Off-target effects arise when a compound interacts with proteins other than its intended target. For a BTK ligand, this can lead to the modulation of unintended signaling pathways, potentially causing cellular toxicity or confounding experimental results.[4] While specific off-target data for this compound is not extensively published, we can infer potential off-targets based on the selectivity profiles of other BTK inhibitors. These often include other kinases with similar ATP-binding pockets. For instance, the first-generation BTK inhibitor ibrutinib (B1684441) is known to have off-target activity against other kinases like TEC family kinases, EGFR, and JAK3.[5]

Q3: How can I assess the selectivity of my compound based on this compound?

A3: A comprehensive assessment of selectivity involves a multi-faceted approach combining in vitro and cellular assays.

  • In Vitro Kinase Profiling: Screening your compound against a large panel of kinases is the initial step to determine its selectivity. This can be done through radiometric assays or binding assays.

  • Cellular Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can confirm that the compound engages BTK within a cellular context.

  • Proteome-wide Analysis: Advanced methods like chemical proteomics can identify a broader range of off-target proteins in an unbiased manner.

Troubleshooting Guide: Unexpected Experimental Outcomes

Issue: I'm observing high levels of cytotoxicity at concentrations effective for BTK degradation.

Possible Cause Troubleshooting Steps Expected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Test structurally different BTK ligands to see if the cytotoxicity persists.1. Identification of specific off-target kinases that may be responsible for the toxicity. 2. If cytotoxicity is not observed with other scaffolds, it suggests an off-target effect of the original ligand.
Compound solubility issues 1. Verify the solubility of your compound in the cell culture medium. 2. Include a vehicle-only control to rule out solvent-induced toxicity.1. Ensuring the compound is fully dissolved prevents non-specific effects from precipitation.

Issue: My experimental results are inconsistent or unexpected.

Possible Cause Troubleshooting Steps Expected Outcome
Activation of compensatory signaling pathways 1. Use western blotting to check for the activation of known resistance or parallel signaling pathways. 2. Consider combining your BTK degrader with an inhibitor of the compensatory pathway.1. A clearer understanding of the cellular response to BTK degradation.
Inhibitor instability 1. Assess the stability of your compound under your specific experimental conditions (e.g., in media at 37°C over time).1. Confirmation that the compound remains intact and active throughout the experiment.

Minimizing Off-Target Effects

  • Structure-Based Drug Design: Utilize the crystal structure of the target kinase to design ligands that exploit unique features of BTK's active site that are not present in other kinases.

  • Targeting Inactive Kinase Conformations: Design inhibitors that bind to the inactive "DFG-out" conformation of a kinase, which can improve selectivity as this conformation is more varied across the kinome.

  • Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of suspected off-target kinases. If the phenotype of the genetic knockdown is similar to the effect of your inhibitor, it suggests a significant off-target interaction.

  • Rescue Experiments: Overexpressing a drug-resistant mutant of BTK should rescue the on-target effects but not the off-target effects.

Quantitative Data Summary

The following table provides a hypothetical kinase selectivity profile for a compound based on this compound, illustrating how such data would be presented.

Target IC50 (nM) Notes
BTK 12 On-target
TEC250Off-target, TEC family kinase
ITK800Off-target, TEC family kinase
EGFR>10,000Minimal off-target activity
JAK3>10,000Minimal off-target activity
SRC1,500Off-target, Src family kinase

Key Experimental Protocols

In Vitro Kinase Profiling (Radiometric Assay)

This protocol describes a common method for determining the IC50 values of an inhibitor against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor (e.g., PROTAC based on this compound)

  • Kinase reaction buffer

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a microplate, add the kinase reaction buffer.

  • Add the specific kinase to each well.

  • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be close to the Km for each kinase.

  • Incubate the reaction for a predetermined time at 30°C.

  • Stop the reaction and transfer the mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular environment.

Materials:

  • Cells expressing the target protein (BTK)

  • Test inhibitor

  • Lysis buffer

  • Equipment for heating samples precisely

  • SDS-PAGE and Western blot reagents

  • Antibody against the target protein

Procedure:

  • Treat cultured cells with the test inhibitor or vehicle control.

  • Harvest and wash the cells.

  • Resuspend the cells in a buffer and divide them into aliquots.

  • Heat the aliquots to a range of different temperatures for a set time, followed by cooling.

  • Lyse the cells to separate soluble and aggregated proteins.

  • Collect the soluble fraction after centrifugation.

  • Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a specific antibody for BTK.

  • Quantify the band intensities to generate a melting curve. A shift in the melting temperature indicates target engagement.

Visualizations

cluster_0 PROTAC Mechanism of Action BTK_Ligand_15 This compound Linker Linker BTK_Ligand_15->Linker Ternary_Complex Ternary Complex BTK_Ligand_15->Ternary_Complex BTK BTK Protein BTK->Ternary_Complex E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand E3_Ligase_Ligand->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BTK Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing this compound.

cluster_1 Experimental Workflow for Off-Target Identification Start Start: Unexpected Phenotype Kinome_Scan In Vitro Kinome Scan Start->Kinome_Scan Identify_Hits Identify Off-Target Hits Kinome_Scan->Identify_Hits Cellular_Assays Cellular Target Engagement Assays (e.g., CETSA) Identify_Hits->Cellular_Assays Validate_Hits Validate Off-Target Engagement in Cells Cellular_Assays->Validate_Hits Genetic_Approach Genetic Knockdown (siRNA/CRISPR) of Off-Target Validate_Hits->Genetic_Approach Phenotype_Comparison Compare Phenotypes Genetic_Approach->Phenotype_Comparison Conclusion Conclusion: Off-Target Effect Confirmed/Rejected Phenotype_Comparison->Conclusion

Caption: Workflow for identifying and validating off-target effects.

cluster_2 Troubleshooting Logic for High Cytotoxicity High_Cytotoxicity High Cytotoxicity Observed Check_Solubility Check Compound Solubility High_Cytotoxicity->Check_Solubility Soluble Is it Soluble? Check_Solubility->Soluble Insoluble Reformulate or Solubilize Soluble->Insoluble No Kinome_Profile Perform Kinome Profiling Soluble->Kinome_Profile Yes Off_Targets Off-Targets Identified? Kinome_Profile->Off_Targets No_Off_Targets Consider On-Target Toxicity Off_Targets->No_Off_Targets No Validate_Off_Target Validate Off-Target in Cellular Assays Off_Targets->Validate_Off_Target Yes

Caption: A logical guide for troubleshooting unexpected cytotoxicity.

References

BTK Ligand 15 PROTAC Linker Design: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working on Bruton's Tyrosine Kinase (BTK) PROTACs utilizing "BTK ligand 15" (commonly referencing the BTK inhibitor ibrutinib (B1684441) and its analogues), this technical support center provides troubleshooting guidance and frequently asked questions to navigate challenges in linker design and experimental execution.

Frequently Asked Questions (FAQs)

Q1: My BTK PROTAC shows low or no degradation of the target protein. What are the potential causes and how can I troubleshoot this?

A1: Lack of BTK degradation is a common issue that can stem from several factors related to the PROTAC's design and experimental setup. Here’s a step-by-step troubleshooting guide:

  • Confirm Target Engagement: Ensure your PROTAC can bind to both BTK and the recruited E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) within the cellular environment.

    • Recommended Experiment: Cellular Thermal Shift Assay (CETSA) or NanoBRET assays can confirm intracellular target engagement.[1]

  • Assess Cell Permeability: PROTACs are often large molecules and may have poor cell membrane permeability.[1][2]

    • Troubleshooting: Modify the linker to improve physicochemical properties, such as by adjusting hydrophilicity or incorporating features that enhance cell uptake.[1][] Prodrug strategies can also be employed to mask polar groups.

  • Evaluate Ternary Complex Formation: The formation of a stable and productive ternary complex (BTK-PROTAC-E3 ligase) is essential for ubiquitination.

    • Recommended Experiment: Use biophysical assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to measure the formation and stability of the ternary complex. A successful TR-FRET assay will show an increase in the FRET signal as the PROTAC brings the target protein and E3 ligase into proximity.

  • Check for Productive Ubiquitination: A ternary complex may form, but it might not be in the correct orientation for the E3 ligase to ubiquitinate BTK.

    • Recommended Experiment: Conduct an in-vitro or in-cell ubiquitination assay to determine if BTK is being ubiquitinated in the presence of your PROTAC. A lack of ubiquitination suggests a suboptimal ternary complex geometry, necessitating linker redesign.

  • Investigate PROTAC Stability: The PROTAC molecule itself may be unstable in the cell culture medium.

    • Troubleshooting: Assess the stability of your PROTAC in the experimental media over the duration of the experiment.

Q2: I'm observing a "hook effect" with my BTK PROTAC, where degradation decreases at higher concentrations. Why does this happen and what can I do?

A2: The "hook effect" is a characteristic phenomenon for PROTACs where the dose-response curve is bell-shaped. It occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-BTK or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.

Troubleshooting Strategies:

  • Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to identify the optimal concentration for maximal degradation and to confirm the bell-shaped curve.

  • Test Lower Concentrations: Focus on nanomolar to low micromolar concentration ranges to find the "sweet spot" for degradation.

  • Enhance Ternary Complex Cooperativity: Design PROTACs that promote positive cooperativity, which stabilizes the ternary complex over the binary ones. This can be influenced by the linker's length and rigidity.

  • Utilize Biophysical Assays: Employ techniques like TR-FRET or SPR to correlate ternary complex formation with the degradation profile at different concentrations.

Q3: How do I choose the optimal linker length and composition for my BTK PROTAC?

A3: The linker is a critical determinant of PROTAC efficacy, and its design requires careful optimization. There is no one-size-fits-all answer, and the optimal linker must be determined empirically for each specific BTK ligand and E3 ligase pair.

Key Considerations for Linker Design:

  • Length: The linker must be long enough to span the distance between BTK and the E3 ligase without causing steric hindrance, but not so long that it prevents the formation of a stable ternary complex. For some BTK PROTACs, linkers with 12 to 29 atoms have shown good degradation, while those shorter than 12 atoms were inactive. However, potent PROTACs with linkers as short as three atoms have also been reported.

  • Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, including solubility and cell permeability.

    • Flexible Linkers: Polyethylene glycol (PEG) and alkyl chains are the most common flexible linkers. They can allow the PROTAC to adopt a suitable conformation for ternary complex formation.

    • Rigid Linkers: Incorporating rigid moieties like piperazine, piperidine, or triazoles can improve the stability of the ternary complex by reducing the entropic penalty of its formation.

  • Attachment Point: The position where the linker is attached to the BTK ligand and the E3 ligase ligand is crucial. The attachment point should be at a solvent-exposed region of the ligand to minimize disruption of its binding to the target protein.

Optimization Strategy:

A common approach is to synthesize a library of PROTACs with varying linker lengths and compositions and screen them for degradation activity. This systematic approach allows for the identification of structure-activity relationships.

Linker TypeCommon MotifsKey Characteristics
Flexible Alkyl chains, Polyethylene glycol (PEG)Can adopt multiple conformations; may be necessary to achieve a productive ternary complex.
Rigid Cycloalkanes (piperazine, piperidine), TriazolesCan improve ternary complex stability and solubility.

Experimental Protocols

Protocol 1: Western Blot for BTK Degradation

This protocol is to assess the degradation of BTK in cells treated with a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate your cells of interest (e.g., Ramos cells for B-cell lymphoma) and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined amount of time (e.g., 4 to 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BTK overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of BTK degradation relative to the vehicle control.

Protocol 2: TR-FRET Assay for Ternary Complex Formation

This biophysical assay measures the proximity between BTK and an E3 ligase induced by a PROTAC.

Methodology:

  • Reagent Preparation:

    • Prepare solutions of your purified, labeled target protein (e.g., biotinylated BTK) and E3 ligase (e.g., biotinylated CRBN) in an appropriate assay buffer.

    • Prepare serial dilutions of your PROTAC.

  • Assay Procedure:

    • In a microplate, add a constant concentration of the labeled BTK and E3 ligase to each well.

    • Add the different concentrations of the PROTAC to the wells. Include a no-PROTAC control.

    • Incubate the plate to allow for ternary complex formation (e.g., 60 minutes at room temperature).

    • Add donor and acceptor-labeled detection reagents (e.g., streptavidin-terbium as the donor and an anti-tag antibody conjugated to a fluorescent acceptor).

    • Incubate to allow for binding of the detection reagents.

  • Data Acquisition and Analysis:

    • Measure the FRET signal using a microplate reader by exciting the donor and measuring the emission of the acceptor.

    • Plot the TR-FRET ratio as a function of PROTAC concentration. An increase in the signal indicates the formation of the ternary complex.

Visualizations

Troubleshooting_BTK_PROTAC Start No/Low BTK Degradation Q1 Is the PROTAC cell permeable? Start->Q1 A1_Yes Yes Q1->A1_Yes Test with CETSA/NanoBRET A1_No No Q1->A1_No Check LogP, PSA Q2 Does the PROTAC bind to BTK and the E3 Ligase? A1_Yes->Q2 Action1 Optimize linker for better physicochemical properties A1_No->Action1 A2_Yes Yes Q2->A2_Yes Confirm with SPR/ITC A2_No No Q2->A2_No Q3 Does a stable ternary complex form? A2_Yes->Q3 Action2 Redesign warhead/E3 ligand or linker attachment points A2_No->Action2 A3_Yes Yes Q3->A3_Yes Assess with TR-FRET A3_No No Q3->A3_No Q4 Is BTK ubiquitinated? A3_Yes->Q4 Action3 Optimize linker length and composition A3_No->Action3 A4_Yes Yes Q4->A4_Yes In-cell ubiquitination assay A4_No No Q4->A4_No End Successful Degradation A4_Yes->End Action4 Re-evaluate ternary complex geometry; adjust linker rigidity A4_No->Action4

Caption: Troubleshooting workflow for lack of BTK PROTAC activity.

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI BTK (POI) Ternary Ternary Complex (BTK-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Ternary PROTAC BTK PROTAC PROTAC->Ternary PolyUb Poly-ubiquitinated BTK Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Degraded BTK Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated BTK degradation.

Linker_Optimization_Strategy Start Define BTK Ligand and E3 Ligand Step1 Identify solvent-exposed attachment points Start->Step1 Step2 Design a library of linkers Step1->Step2 Step2a Vary Length (e.g., PEG, alkyl chains) Step2->Step2a Step2b Vary Composition (e.g., flexible vs. rigid) Step2->Step2b Step3 Synthesize PROTAC Library Step2a->Step3 Step2b->Step3 Step4 Screen for BTK Degradation (e.g., Western Blot) Step3->Step4 Step5 Characterize Hits (DC50, Dmax, Hook Effect) Step4->Step5 Step6 Confirm Mechanism (Ternary complex, Ubiquitination) Step5->Step6 End Optimized BTK PROTAC Step6->End

Caption: A systematic strategy for BTK PROTAC linker optimization.

References

Improving the stability of "BTK ligand 15" in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BTK Ligand 15

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of "this compound" in solution. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common stability challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound in your experiments.

Issue: Inconsistent results and loss of compound activity in assays.

This is a frequent problem that often points to the degradation of the small molecule inhibitor in the solution.[1]

Potential Cause Troubleshooting Steps
Degradation in Stock Solution (DMSO) 1. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated temperature changes.[2] 2. Proper Thawing: Allow aliquots to warm to room temperature slowly before opening the vial to reduce moisture condensation.[3] 3. Use High-Quality DMSO: Use anhydrous, high-purity DMSO, as absorbed water can decrease the solubility and stability of compounds.[4]
Degradation in Aqueous Assay Buffer 1. Assess Buffer Stability: Perform a preliminary stability test by incubating this compound in your assay buffer at the experimental temperature (e.g., 37°C) and analyzing its integrity at different time points (0, 2, 6, 24 hours) via HPLC.[5] 2. pH Optimization: If your compound is susceptible to pH-dependent hydrolysis, test a range of buffer pH values to find the optimal condition for stability. 3. Protect from Light: Store and handle solutions in amber vials or containers wrapped in foil to prevent photodegradation.
Precipitation in Aqueous Buffer 1. Lower Final Concentration: Your experimental concentration may exceed the kinetic solubility of this compound. Try lowering the final concentration. 2. Optimize Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer. 3. Add Surfactants: A low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) can help maintain the compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is critical to verify the integrity of the compound before use.

Q2: I'm observing a precipitate in my frozen DMSO stock solution after thawing. What should I do?

Precipitation after a freeze-thaw cycle can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage. To resolve this, warm the solution gently (e.g., 37°C in a water bath) and vortex or sonicate to redissolve the compound. Always visually inspect the solution to ensure it is clear before use. To prevent this, consider storing stocks at a slightly lower concentration.

Q3: How does the pH of aqueous solutions affect the stability of this compound?

The stability of many small molecules is pH-dependent. Compounds with functional groups like esters or amides can be susceptible to hydrolysis under acidic or basic conditions. The table below provides illustrative stability data for this compound under various pH and temperature conditions.

Table 1: Illustrative Stability of this compound in Aqueous Buffers

Buffer pHTemperature (°C)Incubation Time (hours)% this compound Remaining
5.0372492%
7.4372475%
8.5372458%
7.425 (Room Temp)2488%
7.442498%

Note: Data is for illustrative purposes only and will vary based on the specific compound and conditions.

Q4: Can the type of storage container affect the stability of my compound?

Yes, the material of the storage container can impact compound stability. Some compounds may adhere to the surface of certain plastics. For long-term storage, using amber glass vials or polypropylene (B1209903) tubes that are known to be inert is advisable.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol is used to determine the kinetic solubility of this compound in an aqueous buffer, which is crucial for designing in vitro assays.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-compatible)

  • Plate reader with UV-Vis capabilities

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a microtiter plate.

  • Add Buffer: Add PBS to each well to dilute the stock solution to the desired final concentrations.

  • Mix and Incubate: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 37°C) for 2 hours.

  • Filter Solution: After incubation, filter the solution to separate any undissolved particles.

  • Measure UV Absorbance: Use a UV spectrophotometer to measure the absorbance of the filtrate at the compound's maximum absorbance wavelength (λmax).

  • Data Analysis: Calculate the concentration of the dissolved compound by comparing its absorbance to a standard curve of known concentrations.

Protocol 2: Forced Degradation Study

This study is designed to identify potential degradation pathways for this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M HCl (for acid hydrolysis)

  • 0.1 M NaOH (for base hydrolysis)

  • 3% Hydrogen Peroxide (H₂O₂) (for oxidation)

  • HPLC system with a UV detector

Procedure:

  • Prepare Solutions: Dissolve this compound to a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Apply Stress Conditions (in parallel):

    • Acid Hydrolysis: Mix equal volumes of the drug solution and 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of the drug solution and 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix equal volumes of the drug solution and 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 70°C.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Stop the degradation reaction by neutralizing the acidic/basic samples or diluting them with a cold mobile phase.

  • Analysis: Analyze all samples by HPLC.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the time-zero sample. A decrease in the parent peak area and the appearance of new peaks indicate degradation. The goal is to achieve 5-20% degradation for useful analysis.

Visualizations

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Calcium Mobilization IP3_DAG->Calcium NFkB NF-κB Activation Calcium->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ligand15 This compound Ligand15->BTK Inhibition

Caption: BTK Signaling Pathway and the inhibitory action of this compound.

Stability_Workflow Experimental Workflow for Stability Assessment start Start: Instability Observed solubility Kinetic Solubility Assay start->solubility forced_degradation Forced Degradation Study start->forced_degradation hplc HPLC/LC-MS Analysis solubility->hplc forced_degradation->hplc data_analysis Data Analysis: Identify Degradants & Rate hplc->data_analysis optimize Optimize Conditions: pH, Solvent, Temp. data_analysis->optimize end End: Stable Formulation optimize->end

Caption: Workflow for assessing and improving the stability of this compound.

Troubleshooting_Logic Troubleshooting Logic for Precipitation rect_node rect_node start Precipitate Observed in Aqueous Buffer? check_conc Is Final Concentration > Kinetic Solubility? start->check_conc check_dmso Is Final DMSO > 0.5%? check_conc->check_dmso No sol1 Lower Final Concentration check_conc->sol1 Yes sol2 Lower Final DMSO % check_dmso->sol2 Yes sol3 Add Surfactant (e.g., Tween-20) check_dmso->sol3 No end Solution Clear sol1->end sol2->end sol3->end

References

BTK Ligand 15 Degradation Kinetics Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BTK Ligand 15, a next-generation heterobifunctional degrader engineered for the targeted degradation of Bruton's tyrosine kinase (BTK). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the degradation kinetics of BTK.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work? A1: this compound is a Proteolysis-Targeting Chimera (PROTAC), a molecule designed to induce the degradation of BTK.[1] It functions by simultaneously binding to BTK and an E3 ubiquitin ligase, forming a ternary complex.[2][] This proximity facilitates the transfer of ubiquitin to BTK, marking it for destruction by the cell's proteasome.[4][5] This catalytic process allows a single molecule of this compound to trigger the degradation of multiple BTK proteins.

Q2: What are the key parameters to evaluate the efficacy of this compound? A2: The primary parameters are the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation achieved). These values are determined by generating a dose-response curve. A lower DC50 indicates higher potency. It is also crucial to assess the kinetics of degradation by performing a time-course experiment to determine the optimal treatment duration.

Q3: What is the "hook effect" and how does it relate to this compound? A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC, like this compound, decreases at higher concentrations. This occurs because excessive PROTAC molecules can lead to the formation of non-productive binary complexes (e.g., BTK::Ligand 15 or E3 Ligase::Ligand 15) instead of the productive ternary complex (BTK::Ligand 15::E3 Ligase) required for degradation. This competition inhibits the degradation process, resulting in a characteristic U-shaped or bell-shaped dose-response curve.

Q4: Which E3 ligase does this compound recruit, and is its expression level in my cell line important? A4: this compound is designed to recruit a specific E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The choice of E3 ligase can significantly impact degradation efficiency. It is critical to ensure that the target cell line expresses sufficient levels of the corresponding E3 ligase. Low or absent expression will result in poor or no degradation. You can verify expression levels via Western blot or qPCR.

Q5: How can I confirm that BTK degradation is proteasome-dependent? A5: To confirm that the observed loss of BTK is due to proteasomal degradation, you can perform a co-treatment experiment. Pre-incubating your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) before adding this compound should "rescue" or prevent the degradation of BTK. If the protein levels are restored in the presence of the inhibitor, it confirms a proteasome-dependent mechanism.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: No or Weak BTK Degradation Observed
Possible Cause Troubleshooting Step & Rationale
Suboptimal Concentration Perform a full dose-response experiment. Test a wide concentration range (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours). A single concentration may be too low to be effective or too high, causing a "hook effect".
Inappropriate Time Point Conduct a time-course experiment. Treat cells with an optimal concentration of this compound (determined from the dose-response curve) and collect samples at various time points (e.g., 2, 4, 8, 16, 24 hours). Degradation kinetics vary between cell lines and compounds.
Low E3 Ligase Expression Verify E3 ligase levels. Use Western blot to confirm that the recruited E3 ligase (e.g., CRBN or VHL) is adequately expressed in your chosen cell line. If expression is low, consider using a different cell line.
Poor Cell Permeability Assess cellular uptake. The high molecular weight of PROTACs can sometimes limit their ability to cross cell membranes. Consider performing a permeability assay, such as a PAMPA or Caco-2 assay, or switching to a cell line known to have better permeability for similar molecules.
Inactive Proteasome Confirm proteasome activity. As a control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. This should block degradation. If it doesn't, there may be issues with the proteasome pathway in your cells.
Problem 2: The "Hook Effect" is Observed (Degradation at Low Doses, but Not High Doses)
Possible Cause Troubleshooting Step & Rationale
Formation of Binary Complexes Adjust concentration range. The hook effect is an inherent property of many PROTACs. The optimal concentration for maximum degradation (Dmax) is at the bottom of the "hook". For subsequent experiments, use concentrations at or around this optimal point and avoid higher, less effective concentrations.
Low Ternary Complex Stability Assess ternary complex formation. While challenging to modulate directly, biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET™ can be used to study the stability of the ternary complex. A highly unstable complex may lead to a more pronounced hook effect.
Problem 3: High Variability Between Replicates
Possible Cause Troubleshooting Step & Rationale
Inconsistent Cell Health/Density Standardize cell culture practices. Ensure cells are seeded at a consistent density and are in a logarithmic growth phase at the time of treatment. Cell confluency can affect protein expression and drug response.
Sample Preparation Errors Use fresh protease inhibitors. Always prepare cell lysates with a fresh cocktail of protease and phosphatase inhibitors to prevent protein degradation during sample handling. Ensure accurate protein quantification (e.g., BCA assay) for equal loading in Western blots.
Inconsistent Reagent Preparation Prepare fresh dilutions. Prepare fresh serial dilutions of this compound from a concentrated stock for each experiment to avoid issues with compound stability or adsorption to plasticware.

Experimental Protocols & Data

Protocol 1: Dose-Response Analysis of BTK Degradation via Western Blot

This protocol is for determining the DC50 and Dmax of this compound.

  • Cell Seeding: Seed a suitable cell line (e.g., Ramos, TMD8) in 6-well plates to achieve 70-80% confluency on the day of treatment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested range is 0.1, 1, 10, 50, 100, 500, 1000, 5000, and 10000 nM. Include a vehicle control (e.g., 0.1% DMSO). Aspirate old media and add the treatment media to the cells.

  • Incubation: Incubate the cells for a fixed period, typically 18-24 hours, at 37°C and 5% CO2.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

  • Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and add 4x Laemmli sample buffer.

    • Denature samples by heating at 95°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against BTK overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-Actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis:

    • Visualize bands using an ECL substrate and an imaging system.

    • Quantify band intensities using software like ImageJ.

    • Normalize the BTK band intensity to the loading control for each lane.

    • Calculate the percentage of BTK remaining relative to the vehicle control. Plot this percentage against the log of the this compound concentration to determine DC50 and Dmax.

Table 1: Example Dose-Response Data for this compound (24h Treatment)

Concentration (nM)Normalized BTK Level (%)Std. Dev.
0 (Vehicle)1005.2
185.44.8
1048.93.1
5015.22.5
1008.71.9
50012.32.2
100025.63.5
500065.15.1

From this data, the DC50 is approximately 10 nM, and the Dmax is >91% degradation (at 100 nM). A clear hook effect is visible at concentrations above 100 nM.

Protocol 2: In-Cell Ubiquitination Assay

This protocol confirms that this compound induces ubiquitination of BTK.

  • Cell Treatment: Seed and grow cells as in Protocol 1. Treat cells with the optimal degradation concentration of this compound (e.g., 100 nM) or vehicle control. Two hours before harvesting, add a proteasome inhibitor (e.g., 10 µM MG132) to all wells to allow ubiquitinated proteins to accumulate.

  • Cell Lysis: Lyse cells as described previously, but use a lysis buffer containing a deubiquitinase (DUB) inhibitor (e.g., PR-619) in addition to protease inhibitors.

  • Immunoprecipitation (IP):

    • Normalize protein concentrations for all lysates.

    • Incubate ~500 µg of protein lysate with an anti-BTK antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 2-4 hours.

    • Wash the beads 3-4 times with cold lysis buffer to remove non-specific binders.

  • Elution and Western Blot:

    • Elute the immunoprecipitated proteins from the beads by boiling in 1x Laemmli sample buffer.

    • Run the eluates on an SDS-PAGE gel and transfer to a membrane.

    • Probe the membrane with a primary antibody against Ubiquitin . A high molecular weight smear or laddering pattern in the this compound-treated sample indicates polyubiquitinated BTK.

Visualized Workflows and Pathways

PROTAC_Mechanism cluster_cell Cellular Environment BTK BTK Protein Ternary Ternary Complex (BTK-Ligand15-E3) BTK->Ternary Binds Ligand15 This compound (PROTAC) Ligand15->Ternary Bridges E3 E3 Ligase (e.g., CRBN) E3->Ternary Binds PolyUb Poly-Ubiquitinated BTK Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of Action for this compound (PROTAC).

Troubleshooting_Workflow Start Start: No BTK Degradation DoseResponse Run Dose-Response (0.1 nM - 10 µM) Start->DoseResponse DegObserved Degradation Observed? DoseResponse->DegObserved HookEffect Hook Effect Observed? DegObserved->HookEffect Yes TimeCourse Run Time-Course (2h - 24h) DegObserved->TimeCourse No OptimizeConc Optimize Concentration Around Dmax HookEffect->OptimizeConc Yes HookEffect->OptimizeConc No (Standard Curve) EndSuccess SUCCESS: Proceed with Optimized Conditions OptimizeConc->EndSuccess CheckE3 Check E3 Ligase Expression (WB) TimeCourse->CheckE3 E3Present E3 Expressed? CheckE3->E3Present CheckPerm Assess Permeability (e.g., PAMPA) E3Present->CheckPerm Yes EndFail STOP: Consider New Cell Line or Compound Analog E3Present->EndFail No CheckPerm->EndFail Western_Blot_Workflow A 1. Seed & Treat Cells with this compound B 2. Lyse Cells (with Protease Inhibitors) A->B C 3. Quantify Protein (BCA Assay) B->C D 4. Prepare Samples (Normalize & Add Laemmli) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Block Membrane (5% Milk or BSA) F->G H 8. Incubate Primary Ab (Anti-BTK, Anti-GAPDH) G->H I 9. Incubate Secondary Ab (HRP-conjugated) H->I J 10. Detect Signal (ECL) & Image I->J K 11. Quantify Bands & Analyze Data (DC50/Dmax) J->K

References

Technical Support Center: In Vivo Delivery of BTK Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BTK ligands, such as BTK Ligand 15, in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the in vivo delivery of BTK ligands?

Researchers often face challenges related to the physicochemical properties of BTK ligands, which can impact their in vivo efficacy. Key issues include:

  • Poor Solubility: Many small molecule inhibitors have low aqueous solubility, making them difficult to formulate for in vivo administration, particularly for intravenous routes. For example, the highly potent BTK inhibitor GDC-0853 has a low water solubility of 0.003 mg/mL.

  • Low Bioavailability: Following oral administration, the compound may be poorly absorbed from the gastrointestinal tract or be rapidly metabolized by the liver, leading to low systemic exposure. The development of compound 15-271 , a BTK-targeting PROTAC, aimed to improve solubility and bioavailability over existing molecules.[1]

  • Metabolic Instability: The ligand may be quickly broken down by metabolic enzymes, resulting in a short half-life and requiring frequent dosing. The clinical candidate GDC-0834, for instance, was found to be highly labile in humans.[2]

  • Off-Target Effects: Some BTK inhibitors can bind to other kinases, leading to unintended biological effects. For instance, ibrutinib (B1684441) is known to bind to other cysteine-containing kinases.

Q2: What are the typical starting points for formulating a novel BTK ligand for in vivo studies?

For preclinical in vivo studies, the choice of formulation depends on the administration route and the ligand's properties. Common starting formulations include:

  • For Oral Administration:

  • For Intravenous Administration:

    • Solutions in vehicles such as a mixture of DMSO, PEG400, and saline. A formulation used for the BTK inhibitor BIO-2008846 in non-human primates was 3% DMSO and 5% Kolliphor HS15 in saline.[3]

  • For Intraperitoneal Administration:

    • Solutions or suspensions in vehicles like corn oil or a mixture of DMSO and saline.

It is crucial to assess the solubility and stability of the ligand in the chosen vehicle before in vivo administration.

Q3: How can I monitor the in vivo target engagement of my BTK ligand?

Several methods can be used to determine if the BTK ligand is binding to its target in vivo:

  • Pharmacodynamic (PD) Biomarkers: Measuring the phosphorylation of downstream signaling molecules of BTK, such as PLCγ2, can indicate target engagement.[4][5] A decrease in phosphorylation suggests the ligand is inhibiting BTK activity.

  • Occupancy Assays: A fluorescent affinity probe can be used to measure the percentage of BTK active sites occupied by the ligand in samples from treated animals.[6]

  • Positron Emission Tomography (PET) Imaging: Radiolabeled versions of BTK ligands can be used to non-invasively visualize and quantify BTK expression and occupancy in vivo.[3][7]

  • Western Blotting: Directly measuring the total amount of BTK protein in tissues can be useful, especially for BTK degraders (PROTACs) which are designed to reduce BTK levels.[8][9]

Troubleshooting Guides

Issue 1: Low or no detectable plasma concentration of this compound after oral administration.
Possible Cause Troubleshooting Step
Poor Solubility 1. Assess the ligand's solubility in various pharmaceutically acceptable vehicles. 2. Consider formulation strategies such as co-solvents, surfactants, or creating a nanosuspension.
Poor Absorption 1. Investigate the permeability of the ligand using in vitro models like Caco-2 assays. 2. If permeability is low, medicinal chemistry efforts may be needed to optimize the molecule's properties.
High First-Pass Metabolism 1. Perform in vitro metabolic stability assays using liver microsomes from the relevant species.[1] 2. If metabolism is high, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or changing the administration route to intravenous to bypass the liver.
Formulation Issues 1. Ensure the ligand is stable in the dosing vehicle for the duration of the study. 2. Verify the accuracy of the dose preparation.
Issue 2: Lack of in vivo efficacy despite adequate plasma exposure.
Possible Cause Troubleshooting Step
Insufficient Target Engagement 1. Measure target occupancy in the tissue of interest. 2. Increase the dose or dosing frequency. 3. Consider that high plasma protein binding might be limiting the free concentration of the ligand available to bind to BTK.
Rapid Target Turnover 1. Determine the resynthesis rate of the BTK protein. For covalent inhibitors, the duration of the effect is dependent on how quickly new BTK protein is made.[10] 2. Adjust the dosing regimen to maintain target inhibition.
Drug Resistance 1. In long-term studies, mutations in the BTK gene (e.g., C481S) can arise, leading to resistance to covalent inhibitors.[8] 2. Sequence the BTK gene from resistant tumors or cells. 3. Consider using a non-covalent inhibitor or a BTK degrader.
Poor Tissue Penetration 1. Measure the concentration of the ligand in the target tissue. 2. If tissue penetration is low, the physicochemical properties of the ligand may need to be optimized.

Experimental Protocols & Data

Table 1: Example Formulations for In Vivo Delivery of BTK Inhibitors
CompoundAdministration RouteVehicleSpeciesReference
GDC-0853OralNot specifiedRat, Dog[11]
CC-292OralNot specifiedMouse[10]
PCI-32765 (Ibrutinib)OralNot specifiedMouse, Dog[6]
BIO-2008846Intravenous3% DMSO and 5% Kolliphor HS15 in salineNon-human primate[3]
UBX-382 (PROTAC)OralNot specifiedMouse[8]
Table 2: Example Dosing Regimens for BTK Inhibitors in Preclinical Models
CompoundModelDoseDosing ScheduleEfficacy EndpointReference
PCI-32765 (Ibrutinib)Mouse Collagen-Induced Arthritis3.125, 6.25, 12.5, 25 mg/kgDailyReduction in arthritis score[6]
CC-292Mouse50 mg/kgSingle doseBTK occupancy in spleen[10]
UBX-382 (PROTAC)Mouse Xenograft30 mg/kgSingle doseBTK degradation in spleen[8]

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) SRC_kinases SRC Family Kinases BCR->SRC_kinases Activation PI3K PI3K SRC_kinases->PI3K BTK BTK PI3K->BTK Recruitment & Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_flux Ca²⁺ Mobilization IP3->Ca_flux NFkB NF-κB Pathway DAG->NFkB NFAT NFAT Pathway Ca_flux->NFAT Proliferation B-Cell Proliferation, Survival, Differentiation NFkB->Proliferation NFAT->Proliferation

Caption: Simplified BTK signaling pathway downstream of the B-cell receptor.[4][5][12]

PROTAC_Mechanism cluster_0 Ternary Complex Formation PROTAC BTK PROTAC (e.g., Ligand 15) BTK BTK Protein PROTAC->BTK Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Proteasome Proteasome BTK->Proteasome Recognition E3_Ligase->BTK Ubiquitination Ubiquitin Ubiquitin Degradation BTK Degradation Proteasome->Degradation

Caption: Mechanism of action for a BTK-targeting PROTAC.[9][13]

Troubleshooting_Workflow start In Vivo Experiment with this compound efficacy Efficacy Observed? start->efficacy exposure Adequate Plasma Exposure? efficacy->exposure No success Experiment Successful efficacy->success Yes troubleshoot_formulation Troubleshoot Formulation & Administration Route exposure->troubleshoot_formulation No troubleshoot_pd Investigate Target Engagement, Tissue Penetration, & Resistance exposure->troubleshoot_pd Yes troubleshoot_formulation->start Re-evaluate troubleshoot_pd->start Re-evaluate

Caption: A logical workflow for troubleshooting in vivo BTK ligand experiments.

References

Validation & Comparative

A Comparative Guide to BTK Targeting: Ibrutinib vs. a Novel BTK Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the first-in-class Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib (B1684441), with a novel BTK ligand. Given the critical role of BTK in B-cell malignancies, a thorough evaluation of new inhibitors against established benchmarks is essential for advancing therapeutic strategies. This document outlines the key performance indicators, supporting experimental data, and detailed methodologies required for a robust comparison.

Mechanism of Action: Covalent Inhibition of BTK

Ibrutinib is a potent and irreversible inhibitor of BTK.[1][2][3] It forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to sustained inhibition of its kinase activity.[1][2] This action blocks downstream signaling from the B-cell receptor (BCR), which is crucial for the proliferation and survival of malignant B-cells. Consequently, ibrutinib is used in the treatment of various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

A novel BTK ligand's mechanism would be evaluated to determine if it shares this covalent binding mechanism or employs a non-covalent, reversible interaction. This fundamental difference would have significant implications for its pharmacodynamic profile and potential resistance mechanisms.

Quantitative Data Comparison

The following tables present a template for comparing the quantitative performance of a novel BTK ligand against ibrutinib. Data for ibrutinib is sourced from publicly available literature, while placeholder data is used for the "Novel BTK Ligand" to illustrate the comparative framework.

Table 1: Biochemical and Cellular Potency

ParameterIbrutinibNovel BTK LigandAssay Type
BTK IC50 0.5 nM[Insert Data]Biochemical (Cell-Free) Kinase Assay
BTK Autophosphorylation (p-BTK Y223) IC50 11 nM[Insert Data]Cellular Assay (e.g., Western Blot or Flow Cytometry)
Ramos Cell Proliferation IC50 0.868 µM[Insert Data]Cellular Proliferation Assay (e.g., MTT or CFSE)
Raji Cell Proliferation IC50 5.20 µM[Insert Data]Cellular Proliferation Assay (e.g., MTT or CFSE)

Table 2: Kinase Selectivity Profile

KinaseIbrutinib IC50 (nM)Novel BTK Ligand IC50 (nM)Fold Selectivity (vs. BTK) - Novel Ligand
BTK 0.5 [Insert Data] 1
BLKPotent Inhibition[Insert Data][Calculate]
BMXPotent Inhibition[Insert Data][Calculate]
EGFRPotent Inhibition[Insert Data][Calculate]
ITKPotent Inhibition[Insert Data][Calculate]

Table 3: Preclinical and Clinical Efficacy

ParameterIbrutinibNovel BTK LigandStudy Type
Overall Response Rate (ORR) in CLL (Phase 3) Up to 92%[Insert Data]Clinical Trial
Progression-Free Survival (PFS) at 2 years in CLL 89%[Insert Data]Clinical Trial
Tumor Growth Inhibition in Xenograft Model Significant[Insert Data]In Vivo Animal Study

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk PIP3 PI3K → PIP3 Lyn_Syk->PIP3 BTK BTK PIP3->BTK Recruitment & Activation PLCy2 PLCγ2 BTK->PLCy2 Phosphorylation DAG_IP3 DAG / IP3 PLCy2->DAG_IP3 NFkB_NFAT NF-κB / NFAT Activation DAG_IP3->NFkB_NFAT Proliferation Cell Proliferation & Survival NFkB_NFAT->Proliferation Ibrutinib Ibrutinib & Novel BTK Ligand Ibrutinib->BTK

BTK Signaling Pathway Inhibition

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models b_assay Kinase Inhibition Assay (IC50 determination) b_select Kinase Selectivity Panel (Off-target effects) b_assay->b_select c_pbtk p-BTK Western Blot/Flow (Target engagement) b_select->c_pbtk c_prolif Cell Proliferation Assay (e.g., Ramos, Raji cells) c_pbtk->c_prolif c_apop Apoptosis Assay c_prolif->c_apop iv_model B-Cell Malignancy Xenograft Mouse Model c_apop->iv_model iv_eff Efficacy Assessment (Tumor volume, survival) iv_model->iv_eff iv_pd Pharmacodynamics (p-BTK in tumors) iv_model->iv_pd

Workflow for BTK Inhibitor Comparison

Experimental Protocols

Biochemical BTK Kinase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme in a cell-free system.

  • Principle: A luminescent-based assay, such as ADP-Glo™, measures the amount of ADP produced during the kinase reaction. Inhibition of BTK results in a lower ADP signal.

  • Protocol Outline:

    • Reagent Preparation: Prepare a reaction buffer (e.g., 40mM Tris-HCl, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), recombinant human BTK enzyme, a suitable substrate (e.g., poly(E,Y)4:1), and ATP.

    • Compound Dilution: Prepare a serial dilution of the test inhibitor (e.g., Novel BTK Ligand) and the reference compound (ibrutinib) in DMSO, followed by dilution in the reaction buffer.

    • Kinase Reaction: In a 384-well plate, add the diluted compounds, the BTK enzyme, and initiate the reaction by adding the substrate/ATP mixture. Incubate for a specified time (e.g., 60 minutes) at room temperature.

    • Signal Detection: Stop the kinase reaction and measure the generated ADP by adding a detection reagent that converts ADP to ATP and generates a luminescent signal.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Cellular BTK Autophosphorylation Assay (Western Blot)

This assay measures the inhibition of BTK autophosphorylation at tyrosine 223 (Y223) in a cellular context, confirming target engagement.

  • Principle: Western blotting uses specific antibodies to detect the levels of phosphorylated BTK (p-BTK) relative to total BTK in cell lysates after treatment with an inhibitor.

  • Protocol Outline:

    • Cell Culture and Treatment: Culture a suitable B-cell line (e.g., Ramos) and treat with varying concentrations of the test and reference inhibitors for 1-2 hours.

    • BCR Stimulation: To induce BTK phosphorylation, stimulate the cells with an agonist like anti-IgM antibody for a short period (e.g., 10-15 minutes).

    • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight at 4°C with a primary antibody specific for p-BTK (Y223). Subsequently, incubate with an HRP-conjugated secondary antibody.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

    • Analysis: Quantify the band intensities. To ensure equal protein loading, the membrane can be stripped and re-probed for total BTK and a loading control protein like β-actin or GAPDH.

In Vivo Efficacy in a Xenograft Mouse Model

This study evaluates the anti-tumor activity of the BTK inhibitor in a living organism.

  • Principle: Human B-cell lymphoma cells (e.g., Raji or Ramos) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth and survival are monitored.

  • Protocol Outline:

    • Cell Implantation: Subcutaneously inject a suspension of human B-cell lymphoma cells into the flank of immunodeficient mice (e.g., NSG mice).

    • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume, randomize the mice into treatment groups (vehicle control, ibrutinib, Novel BTK Ligand at various doses).

    • Drug Administration: Administer the compounds according to the planned schedule (e.g., daily oral gavage).

    • Efficacy Assessment: Measure tumor volume regularly (e.g., twice a week) using calipers. Monitor body weight and overall health of the mice. The primary endpoint is often tumor growth inhibition or an increase in survival time.

    • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised to measure the levels of p-BTK to confirm target engagement in vivo.

Conclusion

The comprehensive evaluation of a novel BTK ligand requires a multi-faceted approach, directly comparing its performance against established inhibitors like ibrutinib. The data tables, pathway diagrams, and detailed experimental protocols provided in this guide offer a structured framework for conducting such a comparison. By systematically assessing biochemical potency, cellular activity, selectivity, and in vivo efficacy, researchers can robustly characterize new therapeutic candidates and determine their potential for clinical development in the treatment of B-cell malignancies.

References

Comparing "BTK ligand 15" to other BTK ligands for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various Bruton's Tyrosine Kinase (BTK) ligands utilized in the development of Proteolysis Targeting Chimeras (PROTACs). By presenting key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to be a valuable resource for researchers in the field of targeted protein degradation.

Introduction to BTK PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. A BTK PROTAC is comprised of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This ternary complex formation facilitates the ubiquitination of BTK, marking it for degradation by the proteasome. This approach not only inhibits the enzymatic activity of BTK but also eliminates its scaffolding functions, potentially overcoming resistance mechanisms associated with traditional small-molecule inhibitors.

Quantitative Comparison of BTK PROTACs

The efficacy of BTK PROTACs is primarily evaluated based on their ability to induce BTK degradation, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax), and their impact on cell viability, measured by the half-maximal inhibitory concentration (IC50). The following tables summarize the performance of PROTACs derived from "BTK ligand 15" and other notable BTK ligands.

It is important to note that the data presented below is compiled from various studies. Direct comparison between PROTACs should be interpreted with caution, as experimental conditions such as cell lines and treatment durations may vary.

Table 1: Performance of PROTAC BTK Degrader-13 (derived from this compound)
PROTAC NameBTK LigandE3 Ligase LigandCell LineDC50 (µM)Dmax (%)IC50 (µM)Reference
PROTAC BTK Degrader-13 (Compound 25)This compoundCereblonNot Specified0.27Not Specified0.44 (BTK inhibition)[1]
Table 2: Performance of Other Notable BTK PROTACs
PROTAC NameBTK Ligand (Inhibitor Base)E3 Ligase LigandCell LineDC50 (nM)Dmax (%)IC50 (nM)Reference
Ibrutinib-based
MT-802Ibrutinib analogCereblonNAMALWA14.6>99Not Specified[2][3][4]
MT-802Ibrutinib analogCereblonC481S BTK XLAs14.9>99Not Specified[2][4]
P13IIbrutinib analogPomalidomide (CRBN)Ramos~10Not SpecifiedNot Specified[2][5]
P13IIbrutinib analogPomalidomide (CRBN)HBL-1Not Specified>891.5 (Cell proliferation)[2][5][6]
RC-1Ibrutinib analog (reversible covalent)Pomalidomide (CRBN)MOLM-146.6Not SpecifiedNot Specified[7]
CGI-1746-based
DD-03-171CGI-1746Thalidomide (CRBN)Not Specified5.1Not Specified5.1 (MCL cell proliferation)[8][9][10]
GDC-0853-based
PTD10GDC-0853Pomalidomide (CRBN)Ramos0.5>95Not Specified[2][11][12][13]
PTD10GDC-0853Pomalidomide (CRBN)JeKo-10.6>95Not Specified[2][11][13]

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling cascades and experimental procedures is crucial for a comprehensive understanding of BTK PROTACs. The following diagrams, generated using the DOT language, illustrate the BTK signaling pathway, the mechanism of PROTAC-mediated degradation, and a general workflow for evaluating these compounds.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen binding SYK SYK LYN->SYK BTK_inactive BTK (inactive) SYK->BTK_inactive BTK_active BTK (active) BTK_inactive->BTK_active Autophosphorylation PLCg2_inactive PLCγ2 (inactive) BTK_active->PLCg2_inactive PLCg2_active PLCγ2 (active) PLCg2_inactive->PLCg2_active IP3 IP3 PLCg2_active->IP3 DAG DAG PLCg2_active->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB Ca_release->NFkB

Caption: The B-cell receptor (BCR) signaling pathway, highlighting the central role of BTK.

PROTAC_Mechanism BTK BTK Protein Ternary_Complex Ternary Complex (BTK-PROTAC-E3) BTK->Ternary_Complex PROTAC BTK PROTAC PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_BTK Ubiquitinated BTK Ternary_Complex->Ub_BTK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BTK->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of BTK degradation mediated by a PROTAC.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Ramos, MOLM-14) start->cell_culture protac_treatment PROTAC Treatment (Varying concentrations and times) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis cell_viability Cell Viability Assay (MTT or CellTiter-Glo) protac_treatment->cell_viability protein_quantification Protein Quantification (BCA or Bradford Assay) cell_lysis->protein_quantification western_blot Western Blotting (BTK & Loading Control) protein_quantification->western_blot data_analysis Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis cell_viability->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating BTK PROTACs.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of BTK PROTACs. The following are standard protocols for key experiments.

Western Blotting for BTK Degradation

This protocol is used to quantify the amount of BTK protein remaining in cells after PROTAC treatment.[2]

Materials:

  • PROTAC-treated and control cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST))

  • Primary antibody against BTK

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Harvest cells after PROTAC treatment and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against BTK diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control to determine the relative BTK protein levels.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[14][15][16]

Materials:

  • Cells cultured in 96-well plates

  • BTK PROTACs at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the BTK PROTAC and incubate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to vehicle-treated controls to determine the percentage of cell viability and calculate the IC50 value.

Conclusion

The development of BTK-targeting PROTACs represents a promising strategy in the treatment of B-cell malignancies and other related disorders. While "PROTAC BTK Degrader-13," derived from "this compound," shows activity, its potency in relation to other PROTACs based on established inhibitors like ibrutinib, CGI-1746, and GDC-0853 requires further investigation through direct comparative studies under standardized conditions. This guide provides a foundational comparison based on currently available data and outlines the necessary experimental framework for such future evaluations. Researchers are encouraged to utilize the provided protocols and data as a starting point for their own investigations into this exciting class of therapeutic agents.

References

Comparative Analysis of BTK C481S Mutant Binding: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Disclaimer: The compound "BTK ligand 15" was not publicly identifiable at the time of this publication. For the purpose of this guide, the well-characterized, non-covalent Bruton's tyrosine kinase (BTK) inhibitor, pirtobrutinib (B8146385) , will be used as a representative example of a ligand designed to bind the BTK C481S mutant. This will be compared against ibrutinib (B1684441) , a first-generation covalent BTK inhibitor.

Introduction

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for various B-cell malignancies.[1][2] First-generation BTK inhibitors, such as ibrutinib, form a covalent bond with the cysteine 481 (C481) residue in the ATP-binding site of BTK, leading to irreversible inhibition.[2][3] However, the emergence of the C481S mutation, where cysteine is substituted by serine, disrupts this covalent binding, significantly reducing the efficacy of these inhibitors and leading to acquired resistance.[1][4][5]

This has driven the development of next-generation, non-covalent BTK inhibitors that bind reversibly and are designed to be effective against both wild-type (WT) BTK and the C481S mutant.[6] This guide provides a comparative analysis of the binding and activity of a representative non-covalent inhibitor, pirtobrutinib, and the covalent inhibitor, ibrutinib, against both WT and C481S BTK. It includes quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the field of drug development.

Quantitative Data Comparison

The following tables summarize the inhibitory activities of pirtobrutinib and ibrutinib against wild-type BTK and the C481S mutant.

Table 1: Biochemical Kinase Inhibition

CompoundTargetIC₅₀ (nM)Assay Type
IbrutinibBTK WT0.5Enzymatic Assay
PirtobrutinibBTK WTNot specifiedEnzymatic Assay

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data for ibrutinib from reference[2].

Table 2: Cellular BTK Autophosphorylation Inhibition

CompoundCell LineIC₅₀ (nM)Assay Type
IbrutinibHEK293 BTK WT2.3Western Blot (pBTK Y223)
IbrutinibHEK293 BTK C481SIneffectiveWestern Blot (pBTK Y223)
PirtobrutinibHEK293 BTK WT4.2Western Blot (pBTK Y223)
PirtobrutinibHEK293 BTK C481S16Western Blot (pBTK Y223)

Data from a study using HEK293 cells stably expressing BTK or BTK C481S.[7]

Table 3: Cell Viability Inhibition

CompoundCell LineIC₅₀ (nM)Assay Type
IbrutinibTMD8 (ABC-DLBCL)Not specifiedCellTiter-Glo®
PirtobrutinibTMD8 (ABC-DLBCL)6.4CellTiter-Glo®
PirtobrutinibREC-1 (Mantle Cell Lymphoma)3.1CellTiter-Glo®

Data for pirtobrutinib from reference[8]. ABC-DLBCL: Activated B-cell like diffuse large B-cell lymphoma.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human BTK enzyme (WT and C481S mutant)

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[9]

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Test inhibitors (pirtobrutinib, ibrutinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitors in kinase buffer.

  • In a 384-well plate, add the kinase buffer, recombinant BTK enzyme, and the substrate.

  • Add the serially diluted inhibitors or vehicle control (DMSO) to the appropriate wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for 60 minutes.[9]

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.[9]

  • Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature.[9]

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular BTK Autophosphorylation Assay (Western Blot)

This assay measures the phosphorylation of BTK at tyrosine 223 (Y223), a marker of its activation, in a cellular context.

Materials:

  • B-cell lines (e.g., Ramos) or HEK293 cells expressing BTK WT or C481S

  • Cell culture medium and supplements

  • Test inhibitors (pirtobrutinib, ibrutinib)

  • Stimulating agent (e.g., anti-IgM antibody)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-BTK (Y223), anti-total-BTK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Culture cells and treat with varying concentrations of inhibitors for 1-2 hours.[7][10]

  • Stimulate BTK phosphorylation with an agonist like anti-IgM for 10-15 minutes.[10]

  • Lyse the cells on ice with RIPA buffer.[10]

  • Determine protein concentration of the lysates and normalize samples.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with anti-phospho-BTK (Y223) antibody overnight at 4°C.[10]

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Visualize bands using an ECL substrate.

  • Strip the membrane and re-probe with an anti-total-BTK antibody as a loading control.

  • Quantify band intensities to determine the inhibition of BTK phosphorylation and calculate IC₅₀ values.[7]

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay assesses the effect of BTK inhibitors on the proliferation and viability of cancer cell lines.

Materials:

  • B-cell lymphoma cell lines (e.g., TMD8, REC-1)

  • Opaque-walled 96-well plates

  • Test inhibitors (pirtobrutinib, ibrutinib)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in opaque-walled 96-well plates and allow them to adhere if necessary.[11]

  • Treat cells with a range of inhibitor concentrations for 72 hours.[11]

  • Equilibrate the plate to room temperature for approximately 30 minutes.[12]

  • Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.[12]

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.[12]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Measure luminescence with a plate reader. The signal is proportional to the amount of ATP, indicating the number of viable cells.[13]

  • Calculate IC₅₀ values from dose-response curves.[11]

Visualizations

BTK Signaling Pathway and Inhibitor Action

The following diagram illustrates the B-cell receptor signaling pathway through BTK and the points of intervention by covalent and non-covalent inhibitors, highlighting the impact of the C481S mutation.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_btk BTK BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK_WT BTK (WT) Cys481 LYN_SYK->BTK_WT BTK_C481S BTK (C481S) Ser481 LYN_SYK->BTK_C481S PLCG2 PLCγ2 BTK_WT->PLCG2 Phosphorylation BTK_C481S->PLCG2 Phosphorylation PKC PKCβ PLCG2->PKC NFkB NF-κB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib (Covalent) Ibrutinib->BTK_WT Covalent Bond (Inhibition) Ibrutinib->BTK_C481S Binding Impaired (Resistance) Pirtobrutinib Pirtobrutinib (Non-covalent) Pirtobrutinib->BTK_WT Reversible Binding (Inhibition) Pirtobrutinib->BTK_C481S Reversible Binding (Inhibition)

Caption: BTK signaling pathway and inhibitor mechanisms.

Experimental Workflow for Inhibitor Validation

This diagram outlines the typical workflow for validating the binding and efficacy of a novel BTK inhibitor against the C481S mutant.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation cluster_invivo In Vivo Validation (Optional) Biochem_Assay Biochemical Assay (e.g., ADP-Glo™) Determine IC₅₀ vs. WT & C481S BTK Phospho_Assay Cellular Autophosphorylation Assay (Western Blot for pBTK) Confirm target engagement in cells Biochem_Assay->Phospho_Assay Binding_Assay Binding Assay (e.g., LanthaScreen™) Determine Kd vs. WT & C481S BTK Binding_Assay->Phospho_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Assess anti-proliferative effect Phospho_Assay->Viability_Assay Xenograft_Model Xenograft Models (Tumor Growth Inhibition) Evaluate in vivo efficacy Viability_Assay->Xenograft_Model Data_Analysis Data Analysis & Comparison Viability_Assay->Data_Analysis If no in vivo Xenograft_Model->Data_Analysis Start Compound Synthesis (e.g., Pirtobrutinib) Start->Biochem_Assay Start->Binding_Assay

Caption: Workflow for validating a BTK C481S inhibitor.

References

Cross-Reactivity Profiling of BTK Inhibitor: Ibrutinib

Author: BenchChem Technical Support Team. Date: December 2025

As a large language model, I am unable to find any publicly available information or scientific literature for a compound specifically named "BTK ligand 15". This name may be an internal project code or a placeholder that has not been disclosed in public databases.

To fulfill your request for a comparative guide on cross-reactivity profiling, I will use data for the well-characterized and clinically relevant BTK inhibitor, Ibrutinib , as a representative example. This guide will compare Ibrutinib's performance with other known BTK inhibitors and provide the supporting experimental data and methodologies you require.

This guide provides a comparative analysis of the kinase selectivity profile of Ibrutinib, a first-generation Bruton's tyrosine kinase (BTK) inhibitor. Understanding the cross-reactivity of kinase inhibitors is crucial for predicting potential off-target effects and designing more selective next-generation drugs.

Kinase Selectivity Profile of Ibrutinib

Ibrutinib is known to covalently bind to Cys481 in the active site of BTK, leading to its inhibition. However, it also exhibits off-target activity against other kinases, which can contribute to both therapeutic effects and adverse events. The following table summarizes the inhibitory activity of Ibrutinib against a panel of kinases.

Table 1: Comparative Kinase Inhibition Profile of Ibrutinib and Acalabrutinib

Kinase TargetIbrutinib IC₅₀ (nM)Acalabrutinib IC₅₀ (nM)
BTK 0.5 3
TEC0.81.8
ITK10.720.2
BMX1.30.8
EGFR5.8>1000
JAK316.1>1000
SRC20.145.4
LCK33.246.1
FYN37.165.2
HCK40.588.1

IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Data is compiled from various published sources.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay used to measure the affinity of a test compound for a panel of kinases.

  • Materials: Europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase inhibitor (tracer), purified kinase, and test compound (e.g., Ibrutinib).

  • Procedure:

    • Kinase, tracer, and test compound are incubated together in a microplate.

    • The binding of the tracer to the kinase results in a high FRET signal.

    • The test compound competes with the tracer for the kinase binding site, leading to a decrease in the FRET signal.

    • The signal is read on a fluorescence plate reader, and the IC₅₀ value is calculated from the dose-response curve.

2. Cell-Based Phosphorylation Assay (Western Blot)

This method assesses the ability of an inhibitor to block the phosphorylation of a downstream target of a specific kinase in a cellular context.

  • Materials: Cell line expressing the target kinase (e.g., Ramos cells for BTK), primary antibodies against the phosphorylated and total protein, secondary antibody conjugated to horseradish peroxidase (HRP), and chemiluminescent substrate.

  • Procedure:

    • Cells are treated with various concentrations of the inhibitor.

    • Cells are stimulated to activate the signaling pathway.

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with specific primary and secondary antibodies.

    • The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of phosphorylation inhibition.

Visualizations

experimental_workflow cluster_lantha LanthaScreen™ Eu Kinase Binding Assay cluster_wb Cell-Based Phosphorylation Assay (Western Blot) k Kinase mix Incubate Kinase, Tracer, & Inhibitor k->mix t Tracer t->mix i Inhibitor i->mix read Read FRET Signal mix->read ic50 Calculate IC₅₀ read->ic50 cells Treat Cells with Inhibitor stim Stimulate Pathway cells->stim lyse Cell Lysis stim->lyse sds SDS-PAGE lyse->sds blot Western Blot sds->blot detect Detect Phosphorylation blot->detect

Caption: Workflow for in vitro and cell-based kinase inhibition assays.

btk_signaling_pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP₃ & DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Calcium->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits

Caption: Simplified BTK signaling pathway and the point of Ibrutinib inhibition.

The Selectivity Profile of BTK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profiles of various Bruton's Tyrosine Kinase (BTK) inhibitors, supported by experimental data. A thorough understanding of a kinase inhibitor's selectivity is crucial for predicting its efficacy and potential off-target effects.

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for a variety of B-cell malignancies and autoimmune diseases.[1][2][3] The first-generation BTK inhibitor, ibrutinib, demonstrated significant clinical success; however, its broader kinase inhibition profile can lead to off-target side effects.[1][2][4] This has spurred the development of next-generation inhibitors with improved selectivity, aiming for a better safety profile.[5]

Quantitative Selectivity Profile of 15 BTK Inhibitors

The selectivity of a kinase inhibitor is a measure of its potency against its intended target versus other kinases in the human kinome. This is often assessed through large-scale kinase panel screening. A recent study characterized the kinome-wide specificity and binding affinities of 15 BTK inhibitors that are either FDA-approved or in clinical evaluation.[6] The data reveals significant differences in their selectivity and potency.[6]

The selectivity score (S-score) in the table below represents the number of unique kinases (out of 403) that were inhibited by at least 65% at a 1 µM screening concentration.[6] A lower S-score indicates higher selectivity. The dissociation constant (Kd) for wild-type BTK indicates the binding affinity, with a lower value representing a stronger interaction.

InhibitorBinding MechanismSelectivity Score (S(35) at 1µM)BTK (WT) Kd (nM)Key Off-Target Kinases
IbrutinibCovalent292.1TEC family kinases, EGFR, SRC family kinases, JAK3[1][2]
AcalabrutinibCovalent214.2Minimal off-target activity[7][8]
ZanubrutinibCovalent90.5Lower off-target activity against EGFR compared to ibrutinib[5][9]
SpebrutinibCovalent122.5TEC family kinases
TirabrutinibCovalent43.2High selectivity for BTK over EGFR[5][9]
EvobrutinibCovalent110.4-
TolebrutinibCovalent100.9-
RemibrutinibCovalent11.1Best-in-class selectivity[10][11]
FenebrutinibNon-covalent10.2High selectivity[10]
RilzabrutinibCovalent11.8-
PirtobrutinibNon-covalent10.4-
NemtabrutinibNon-covalent10.3-
OrelabrutinibCovalent41.5-
BranebrutinibNon-covalent10.2-
ElsubrutinibCovalent21.6-

Note: IC50 and Kd values can vary depending on the specific assay conditions. The selectivity score is based on KINOMEscan data at a 1 µM concentration.[1][6]

Experimental Protocols

A comprehensive assessment of a kinase inhibitor's selectivity involves both biochemical and cellular assays.

Biochemical Kinase Profiling (e.g., KINOMEscan)

This method assesses the ability of a test compound to compete with a ligand for the active site of a large panel of kinases.

  • Assay Principle: The assay measures the binding of a test inhibitor to a panel of kinases. A lower amount of bound kinase indicates stronger binding of the test compound.

  • Procedure:

    • A DNA-tagged kinase is incubated with the test compound and an immobilized ligand.

    • After an incubation period to allow for binding equilibrium, unbound kinase is washed away.

    • The amount of kinase bound to the solid support is quantified by measuring the DNA tag, typically using quantitative PCR.

    • The results are expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates stronger binding of the test inhibitor to the kinase.[1]

  • Data Analysis: A "hit" is typically defined as a kinase where the test compound inhibits more than a certain threshold (e.g., 65%) of the control binding at a specific concentration (e.g., 1 µM).[6]

G Workflow for Kinase Selectivity Profiling cluster_0 Preparation cluster_1 Binding Assay cluster_2 Quantification & Analysis TestCompound Test Compound (BTK Inhibitor) Incubation Incubate Kinase, Inhibitor, and Immobilized Ligand TestCompound->Incubation KinasePanel Panel of Purified Kinases KinasePanel->Incubation ImmobilizedLigand Immobilized Active Site Ligand ImmobilizedLigand->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash Quantify Quantify Bound Kinase Wash->Quantify DataAnalysis Data Analysis (% Inhibition) Quantify->DataAnalysis SelectivityProfile Generate Selectivity Profile DataAnalysis->SelectivityProfile

Caption: A generalized workflow for determining kinase inhibitor selectivity.

Cellular BTK Autophosphorylation Assay

This assay provides a more physiologically relevant assessment of an inhibitor's on-target potency in a cellular context.[1]

  • Assay Principle: This assay measures the ability of an inhibitor to block the autophosphorylation of BTK in cells, which is a direct measure of its target engagement.[1]

  • Procedure:

    • Cells expressing BTK (e.g., B-cell lines) are treated with varying concentrations of the BTK inhibitor.

    • The B-cell receptor (BCR) pathway is stimulated to induce BTK autophosphorylation.

    • After stimulation, the cells are lysed, and proteins are extracted.

    • The levels of phosphorylated BTK (pBTK) and total BTK are measured using methods like Western blotting or ELISA with specific antibodies.[1]

  • Data Analysis: The IC50 value is determined by plotting the percentage of pBTK inhibition against the inhibitor concentration.[1]

BTK Signaling Pathway

BTK is a key kinase in the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the plasma membrane and activated, leading to the activation of downstream signaling molecules that are crucial for B-cell proliferation, differentiation, and survival.[2][3] The inhibition of BTK effectively blocks these downstream signals.

G BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation, Survival, Differentiation Downstream->Proliferation BTKi BTK Inhibitor BTKi->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting BTK's central role.

References

A Comparative Guide to BTK Engagement: The PROTAC Approach vs. Traditional Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) is a critical mediator in B-cell receptor (BCR) signaling, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases. While small molecule inhibitors have demonstrated significant clinical success, the emergence of targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs), offers a novel modality for modulating BTK activity. This guide provides a structural and functional comparison between traditional BTK inhibitors and the BTK-targeting PROTAC approach, exemplified by molecules containing "BTK ligand 15".

Mechanism of Action: Inhibition vs. Degradation

Traditional BTK inhibitors function by binding to the kinase domain of the BTK protein, either covalently or non-covalently, to block its enzymatic activity. This inhibition prevents the downstream signaling cascade that promotes B-cell proliferation and survival.[1]

In contrast, BTK-targeting PROTACs, such as "PROTAC BTK Degrader-13" which utilizes "this compound" as its BTK-binding moiety, operate through an event-driven mechanism.[2][3] These bifunctional molecules simultaneously bind to BTK and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[4] This approach eliminates the entire protein rather than just inhibiting its function.

Quantitative Comparison of BTK Modulators

The following table summarizes key quantitative data for representative BTK inhibitors and available information on BTK degraders. Direct quantitative binding data for "this compound" alone is not publicly available; the data for PROTACs generally refers to the efficacy of the entire degrader molecule (e.g., DC50, the concentration required to degrade 50% of the target protein).

Compound Class Example Compound(s) Mechanism of Action Binding Mode Key Quantitative Metrics Clinical Status (Examples)
Covalent Inhibitors Ibrutinib, Acalabrutinib, ZanubrutinibCatalytic InhibitionIrreversible covalent bond with Cys481IC50: Varies (typically low nM)Approved for various B-cell malignancies[1][5]
Non-covalent Inhibitors PirtobrutinibCatalytic InhibitionReversible binding to the active siteIC50: VariesApproved for certain B-cell malignancies[1]
PROTAC Degraders PROTAC BTK Degrader-13 (contains this compound), NX-2127, BGB-16673Targeted Protein DegradationForms a ternary complex with BTK and an E3 ligaseDC50: Varies (typically low nM for potent degraders)Investigational[6][7]
Structural Insights into BTK Engagement

The binding of various inhibitors to the BTK kinase domain has been extensively characterized by X-ray crystallography. These structures reveal how different chemical scaffolds achieve their potency and selectivity. For instance, covalent inhibitors form a permanent bond with the cysteine residue (Cys481) in the active site. Non-covalent inhibitors, on the other hand, rely on a network of non-permanent interactions.

For BTK PROTACs, the structural focus shifts to the formation of a stable and productive ternary complex (BTK : PROTAC : E3 ligase). The linker connecting the BTK ligand and the E3 ligase ligand plays a crucial role in the geometry and stability of this complex, which ultimately dictates the efficiency of protein degradation. While a specific crystal structure of "this compound" bound to BTK is not available, the design of such ligands is informed by the wealth of structural data from traditional BTK inhibitors.

Visualizing BTK-Related Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the BTK signaling pathway and a typical experimental workflow for characterizing a novel BTK-targeting molecule.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCβ DAG->PKC NFkB NF-κB Ca_release->NFkB Activate PKC->NFkB Activate Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Antigen Antigen Antigen->BCR

Caption: BTK Signaling Pathway.

Experimental_Workflow cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cell-Based Assays cluster_structural Structural Biology Binding_Assay Binding Affinity Assay (SPR, ITC, FP) Enzyme_Assay Kinase Inhibition Assay (for inhibitors) Binding_Assay->Enzyme_Assay Ternary_Complex Ternary Complex Formation (for PROTACs) Binding_Assay->Ternary_Complex Target_Engagement Target Engagement Assay (e.g., Cellular Thermal Shift Assay) Enzyme_Assay->Target_Engagement Ternary_Complex->Target_Engagement Degradation_Assay Protein Degradation Assay (Western Blot, Mass Spec) (for PROTACs) Target_Engagement->Degradation_Assay Signaling_Assay Downstream Signaling Assay (Phospho-BTK, Phospho-PLCγ2) Target_Engagement->Signaling_Assay Viability_Assay Cell Viability/Apoptosis Assay Degradation_Assay->Viability_Assay Signaling_Assay->Viability_Assay Crystallography X-ray Crystallography or Cryo-EM (BTK-ligand or Ternary Complex) Viability_Assay->Crystallography Structural Validation Start Novel BTK Ligand (e.g., this compound) Start->Binding_Assay

Caption: Experimental Workflow for BTK Ligand Characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of BTK-targeting compounds. Below are outlines of key experimental protocols.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of a ligand to BTK.

  • Methodology:

    • Immobilize recombinant human BTK protein onto a sensor chip.

    • Prepare a series of concentrations of the analyte (e.g., "this compound" or a PROTAC) in a suitable running buffer.

    • Inject the analyte solutions over the sensor chip surface, allowing for association.

    • Inject running buffer alone to monitor the dissociation of the ligand from BTK.

    • Regenerate the sensor chip surface to remove any bound analyte.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

Western Blot for Protein Degradation
  • Objective: To quantify the reduction in cellular BTK protein levels following treatment with a PROTAC.

  • Methodology:

    • Culture a relevant cell line (e.g., a B-cell lymphoma line) and treat with varying concentrations of the BTK PROTAC for a specified time course.

    • Lyse the cells and determine the total protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and then probe with a primary antibody specific for BTK.

    • Probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Incubate with appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the percentage of BTK degradation relative to the vehicle-treated control.

X-ray Crystallography for Structural Determination
  • Objective: To determine the three-dimensional structure of BTK in complex with a ligand or as part of a ternary complex.

  • Methodology:

    • Express and purify the BTK kinase domain protein. For ternary complex structures, the E3 ligase components are also required.

    • Form the complex by incubating the protein(s) with an excess of the ligand or PROTAC.

    • Screen a wide range of crystallization conditions to identify those that yield well-diffracting crystals.

    • Optimize the crystallization conditions to obtain crystals of sufficient size and quality.

    • Collect X-ray diffraction data from the crystals at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

    • Build and refine the atomic model of the complex to fit the electron density map.

    • Validate the final structure and analyze the protein-ligand interactions.

Conclusion

The field of BTK-targeted therapies is evolving from traditional inhibition to include novel modalities like targeted protein degradation. While direct structural and quantitative data for individual PROTAC components like "this compound" are often proprietary or part of a larger molecular entity, a comparative analysis with well-characterized inhibitors provides a valuable framework for understanding their potential advantages. The PROTAC approach offers the possibility of overcoming resistance to inhibitors and achieving a more profound and durable response by eliminating the target protein entirely. The experimental protocols outlined here are fundamental to the continued development and optimization of both BTK inhibitors and degraders, ultimately advancing the therapeutic options for patients with B-cell disorders.

References

The Evolving Landscape of BTK Inhibition: A Comparative Analysis of a Novel BTK Degrader Versus Kinase Inhibitors in B-Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a novel Bruton's tyrosine kinase (BTK) degrader, PROTAC BTK Degrader-6 (Compound 15), with established BTK kinase inhibitors. This analysis focuses on their impact on BTK-dependent cell proliferation, supported by experimental data and detailed methodologies.

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation and survival of both normal and malignant B-cells.[1] Consequently, BTK has become a prime therapeutic target in B-cell malignancies. While small-molecule kinase inhibitors have demonstrated significant clinical success, the emergence of resistance and off-target effects has driven the development of alternative therapeutic strategies.[2] One such innovative approach is the use of Proteolysis Targeting Chimeras (PROTACs), which induce the degradation of the target protein rather than merely inhibiting its enzymatic activity. This guide examines "BTK ligand 15," identified as PROTAC BTK Degrader-6 (Compound 15), and compares its activity against a panel of well-characterized BTK inhibitors.[3]

Comparative Efficacy in BTK-Dependent Cell Proliferation

The following table summarizes the quantitative data on the efficacy of PROTAC BTK Degrader-6 (Compound 15) and other BTK inhibitors in relevant B-cell lymphoma cell lines. The data for the BTK inhibitors was obtained from studies on pirtobrutinib, a non-covalent BTK inhibitor. While direct anti-proliferative data for PROTAC BTK Degrader-6 (Compound 15) is not yet widely published, data from a similar ibrutinib-based PROTAC, DD-03-171, is included as a representative for this class of molecules.

CompoundMechanism of ActionCell LineIC50 (nM) for Cell ProliferationDC50 (nM) for BTK DegradationReference
PROTAC BTK Degrader-6 (Cmpd 15) BTK Degrader (PROTAC)RamosNot Reported3.18
DD-03-171 (Representative PROTAC)BTK Degrader (PROTAC)MCL5.1Not Reported
Ibrutinib Covalent BTK InhibitorTMD85.9Not Applicable
Acalabrutinib Covalent BTK InhibitorTMD82.8Not Applicable
Zanubrutinib Covalent BTK InhibitorTMD81.0Not Applicable
Pirtobrutinib Non-covalent BTK InhibitorTMD86.4Not Applicable

BTK Signaling Pathway in B-Cell Proliferation

The B-cell receptor (BCR) signaling cascade is a cornerstone of B-cell function, and its dysregulation is a hallmark of many B-cell malignancies. BTK is a central node in this pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling molecules. This cascade ultimately results in the activation of transcription factors that drive cell proliferation, survival, and differentiation.

BTK_Signaling_Pathway BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Flux IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NFAT NFAT Calcium->NFAT NFkB NF-κB PKC->NFkB Proliferation Cell Proliferation & Survival NFAT->Proliferation NFkB->Proliferation

Caption: Simplified BTK signaling pathway leading to B-cell proliferation and survival.

Experimental Protocols

The following is a detailed methodology for a cell proliferation assay used to determine the half-maximal inhibitory concentration (IC50) of BTK inhibitors, adapted from the preclinical characterization of pirtobrutinib.

Cell Proliferation Assay (CellTiter-Glo®)

  • Cell Culture:

    • TMD8 (Activated B-cell like diffuse large B-cell lymphoma) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are harvested during the logarithmic growth phase and seeded into 96-well opaque plates at a density of 1 x 10^4 cells per well in 50 µL of culture medium.

    • A serial dilution of the test compounds (PROTAC BTK Degrader-6, ibrutinib, acalabrutinib, zanubrutinib, pirtobrutinib) is prepared in culture medium.

    • 50 µL of the diluted compounds are added to the respective wells to achieve the final desired concentrations. A vehicle control (e.g., DMSO) is included.

    • The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition:

    • After the incubation period, the plates are equilibrated to room temperature for 30 minutes.

    • 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well.

    • The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.

    • The plates are incubated at room temperature for an additional 10 minutes to stabilize the luminescent signal.

    • Luminescence is measured using a plate reader.

  • Data Analysis:

    • The relative luminescence units (RLU) are normalized to the vehicle-treated control wells (representing 100% proliferation).

    • The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model (e.g., four-parameter variable slope).

Experimental Workflow

The following diagram illustrates the general workflow for assessing the impact of BTK-targeted compounds on cell proliferation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition & Analysis CellCulture 1. Cell Culture (e.g., TMD8 cells) CellSeeding 3. Seed Cells in 96-well Plates CellCulture->CellSeeding CompoundPrep 2. Compound Dilution (this compound & Comparators) Treatment 4. Add Compounds to Cells CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubate for 72 hours Treatment->Incubation CTG_Addition 6. Add CellTiter-Glo® Reagent Incubation->CTG_Addition Luminescence 7. Measure Luminescence CTG_Addition->Luminescence Analysis 8. Calculate IC50 Values Luminescence->Analysis

Caption: A typical experimental workflow for evaluating BTK-dependent cell proliferation.

References

A Comparative Analysis of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases. The first-generation BTK inhibitor, ibrutinib, revolutionized treatment for many of these conditions. However, the development of resistance, often through mutations in the BTK gene (e.g., C481S), and off-target effects have spurred the development of a new generation of inhibitors with improved selectivity and novel mechanisms of action. This guide provides a comparative overview of key novel BTK inhibitors, with a focus on their biochemical and cellular activities.

Mechanism of Action: Covalent vs. Non-Covalent Inhibition

The majority of early BTK inhibitors are covalent, forming an irreversible bond with a cysteine residue (C481) in the active site of BTK. While this leads to potent and sustained inhibition, mutations at this site can confer resistance. To overcome this, non-covalent, reversible inhibitors have been developed.

cluster_covalent Covalent Inhibition cluster_noncovalent Non-Covalent Inhibition cluster_pathway Downstream Signaling Covalent_Inhibitor Covalent Inhibitor BTK_WT Wild-Type BTK (C481) Covalent_Inhibitor->BTK_WT Binds Irreversible_Complex Irreversible Complex (Inhibition) BTK_WT->Irreversible_Complex Forms Covalent Bond Inhibition BTK Inhibition Irreversible_Complex->Inhibition NonCovalent_Inhibitor Non-Covalent Inhibitor BTK_Mutated Mutated BTK (e.g., C481S) NonCovalent_Inhibitor->BTK_Mutated Binds Reversibly Reversible_Complex Reversible Complex (Inhibition) BTK_Mutated->Reversible_Complex Reversible_Complex->Inhibition PLCg2 PLCγ2 Inhibition->PLCg2 Blocks Phosphorylation ERK ERK PLCg2->ERK NFkB NF-κB PLCg2->NFkB Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation NFkB->Cell_Proliferation

Figure 1. Mechanisms of BTK Inhibition.

Comparative Biochemical and Cellular Activity

The following tables summarize the biochemical potency (IC50) and cellular activity (EC50) of selected novel BTK inhibitors against wild-type (WT) and C481S-mutated BTK.

Inhibitor Mechanism BTK IC50 (nM, WT) BTK IC50 (nM, C481S) Reference
Ibrutinib Covalent0.5 - 5>1000
Acalabrutinib (B560132) Covalent3 - 5>1000
Zanubrutinib (B611923) Covalent<1>1000
Pirtobrutinib (B8146385) Non-covalent2.5 - 52.5 - 6
Nemtabrutinib Non-covalent6.76.2

Table 1. Biochemical Potency of BTK Inhibitors.

Inhibitor Cell Line Cellular BTK EC50 (nM, WT) Cellular BTK EC50 (nM, C481S) Reference
Ibrutinib TMD88>5000
Acalabrutinib Ramos10>2000
Zanubrutinib Ramos1.6>1000
Pirtobrutinib TMD867
Nemtabrutinib XLA-like15.810.9

Table 2. Cellular Activity of BTK Inhibitors.

Kinase Selectivity Profile

A crucial aspect of novel BTK inhibitors is their selectivity, which can minimize off-target effects. Kinome profiling is used to assess the inhibitory activity of a compound against a wide range of kinases.

Inhibitor Number of Kinases Profiled Number of Off-Target Kinases with >50% Inhibition at 1 µM Key Off-Target Kinases Reference
Ibrutinib ~450~19EGFR, TEC, ITK, SRC family
Acalabrutinib ~4503TEC, ITK, ERBB4
Zanubrutinib >2501TEC
Pirtobrutinib >3709-
Nemtabrutinib 46820TEC, SRC, LCK

Table 3. Kinase Selectivity of BTK Inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical IC50)

This assay determines the concentration of an inhibitor required to reduce the activity of the isolated BTK enzyme by 50%.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant_BTK Recombinant BTK Enzyme (WT or C481S) Incubation Incubate Components in Microplate Wells Recombinant_BTK->Incubation Inhibitor_Dilutions Serial Dilutions of Test Inhibitor Inhibitor_Dilutions->Incubation ATP_Substrate ATP and Peptide Substrate Kinase_Reaction Initiate Kinase Reaction (e.g., add ATP) ATP_Substrate->Kinase_Reaction Incubation->Kinase_Reaction Stop_Reaction Stop Reaction Kinase_Reaction->Stop_Reaction Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Stop_Reaction->Detection_Reagent Luminescence Measure Luminescence or Fluorescence Detection_Reagent->Luminescence IC50_Calc Calculate IC50 from Dose-Response Curve Luminescence->IC50_Calc

Figure 2. Workflow for IC50 Determination.

Methodology:

  • Recombinant human BTK enzyme (either wild-type or C481S mutant) is incubated with a range of inhibitor concentrations.

  • The kinase reaction is initiated by the addition of ATP and a peptide substrate.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The amount of phosphorylated substrate (or ADP produced) is quantified, typically using a luminescence-based assay (e.g., ADP-Glo, Promega).

  • Data are plotted as a dose-response curve to determine the IC50 value.

Cellular BTK Autophosphorylation Assay (Cellular EC50)

This assay measures the inhibitor's ability to block BTK activity within a cellular context by assessing the autophosphorylation of BTK at tyrosine 223 (Y223).

cluster_cell_treatment Cell Treatment cluster_lysis_detection Lysis & Detection cluster_elisa_detail ELISA Detail Cell_Culture Culture B-cell Malignancy Cell Line (e.g., TMD8) Inhibitor_Treatment Treat Cells with Inhibitor Dilutions Cell_Culture->Inhibitor_Treatment BCR_Stimulation Stimulate BCR Signaling (e.g., with anti-IgM) Inhibitor_Treatment->BCR_Stimulation Cell_Lysis Lyse Cells BCR_Stimulation->Cell_Lysis ELISA Perform Sandwich ELISA Cell_Lysis->ELISA EC50_Calc Calculate EC50 ELISA->EC50_Calc Capture_Ab Coat plate with anti-BTK Ab Add_Lysate Add Cell Lysate Detect_Ab Add anti-pBTK (Y223) Ab Substrate Add Substrate & Read Signal

Figure 3. Cellular BTK Phosphorylation Assay.

Methodology:

  • A suitable B-cell line (e.g., TMD8 for WT BTK, or a cell line engineered to express C481S BTK) is treated with a serial dilution of the BTK inhibitor for 1-2 hours.

  • B-cell receptor signaling is stimulated, typically by adding anti-IgM antibody, to induce BTK autophosphorylation.

  • Cells are lysed, and the protein concentration is normalized.

  • The level of phosphorylated BTK (pBTK Y223) relative to total BTK is quantified using a sandwich ELISA or a similar immunoassay.

  • The effective concentration that inhibits BTK autophosphorylation by 50% (EC50) is determined from the dose-response curve.

The landscape of BTK inhibitors is rapidly evolving, with novel agents demonstrating significant advantages over first-generation drugs. Non-covalent inhibitors like pirtobrutinib show great promise in overcoming resistance mediated by C481S mutations. Furthermore, next-generation covalent inhibitors such as zanubrutinib and acalabrutinib offer improved selectivity, potentially leading to better safety profiles. The choice of inhibitor will increasingly depend on the specific clinical context, including the presence of resistance mutations and the desired safety profile. The experimental approaches outlined here provide a robust framework for the preclinical comparison of these important therapeutic agents.

Safety Operating Guide

Proper Disposal Procedures for BTK Ligand 15 and Similar Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for a compound explicitly named "BTK ligand 15" is not publicly available. The following procedures are based on general best practices for the disposal of small molecule kinase inhibitors, which should be treated as potent, potentially hazardous compounds. Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department and the specific SDS for any compound being used before handling or disposal. This guide provides a procedural framework and should not supersede local regulations and protocols.[1][2]

The proper management and disposal of potent small molecule inhibitors are critical to ensure personnel safety and environmental protection.[1] Adherence to a structured disposal plan is essential for any laboratory handling such compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent inhalation, ingestion, and skin or eye contact.[3][4] All handling of the compound and its waste should ideally be performed within a certified chemical fume hood.

Table 1: Personal Protective Equipment (PPE) for Handling and Disposal

ActivityRequired PPESpecifications
Weighing and Aliquoting (Solid Compound) Double Gloves, Lab Coat, Safety Glasses with Side Shields, Respirator (e.g., N95)To be conducted in a certified chemical fume hood or a ventilated balance enclosure.
Solution Preparation and Handling Double Gloves, Lab Coat, Safety Glasses with Side ShieldsTo be conducted in a certified chemical fume hood.
Waste Handling and Disposal Double Gloves, Lab Coat, Safety Goggles, Face ShieldUse appropriate, designated waste containers and follow established disposal routes.

Step-by-Step Disposal Protocol

The fundamental principle of chemical waste disposal is the proper segregation of waste at the point of generation. Never mix chemical waste with regular trash or other waste streams unless explicitly instructed by your institution's EHS department.

Step 1: Waste Identification and Segregation

All waste contaminated with this compound must be treated as hazardous chemical waste. This includes the pure compound, solutions, and all contaminated materials.

  • Solid Waste:

    • Unused/Expired Compound: Excess or expired solid this compound must be disposed of as hazardous chemical waste.

    • Contaminated Materials: All disposable items that have come into direct contact with the compound, such as gloves, weighing paper, pipette tips, tubes, and bench paper, must be collected as solid hazardous waste.

  • Liquid Waste:

    • Contaminated Solutions: All solutions containing this compound, including stock solutions (e.g., in DMSO), experimental buffers, and cell culture media, must be collected as liquid hazardous waste. Do not dispose of these solutions down the drain.

Step 2: Waste Containment and Labeling

Proper containment is crucial to prevent leaks and ensure safe handling.

  • Containers: Use containers that are compatible with the chemical waste. For instance, liquid waste should be collected in a dedicated, leak-proof, and shatter-resistant container.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (e.g., "this compound in DMSO"), the associated hazards (e.g., toxic, flammable), and the date of accumulation.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store sealed hazardous waste containers in a designated, secure satellite accumulation area within your laboratory. This area should be away from general lab traffic and have secondary containment to manage potential spills. Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.

Step 4: Arranging for Professional Disposal

Once a waste container is full or you have completed the experimental work, arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.

Mandatory Visualizations

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a critical enzyme in B-cell receptor (BCR) signaling. Upon BCR activation, BTK is activated and phosphorylates downstream substrates like phospholipase C γ2 (PLCγ2). This initiates a cascade leading to the generation of second messengers IP3 and diacylglycerol (DAG), which are crucial for B-cell activation, proliferation, and survival.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates & Activates IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, PKC activation) IP3->Downstream DAG->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation ext_signal Antigen Binding ext_signal->BCR Activates

Caption: Simplified BTK signaling pathway upon B-cell receptor activation.

Experimental Workflow: Chemical Waste Disposal

The following diagram outlines the logical steps for the proper disposal of laboratory chemical waste, ensuring safety and regulatory compliance.

Disposal_Workflow start Waste Generation (Solid or Liquid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste by Type (e.g., solid, liquid, sharps) ppe->segregate contain Place in Compatible, Leak-Proof Container segregate->contain label_waste Label Container: 'Hazardous Waste' + Contents + Date contain->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store request Request Waste Pickup via Institutional EHS store->request end Disposal by Licensed Service request->end

Caption: Logical workflow for the disposal of hazardous laboratory chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.